Technical Documentation Center

2-Methoxy-3-morpholinoaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-3-morpholinoaniline

Core Science & Biosynthesis

Foundational

2-Methoxy-3-morpholinoaniline chemical structure and physical properties

An In-Depth Technical Guide to 2-Methoxy-3-morpholinoaniline Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Methoxy-3-morpho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Methoxy-3-morpholinoaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-3-morpholinoaniline, a substituted aniline derivative of significant interest in medicinal chemistry. The document details the compound's chemical structure, physicochemical properties, and its emerging role as a versatile building block in the synthesis of pharmacologically active molecules. Particular emphasis is placed on its applications in drug discovery, supported by detailed protocols for synthesis and characterization. This guide serves as a critical resource for researchers aiming to leverage this compound in the development of novel therapeutics.

Chemical Identity and Structure

2-Methoxy-3-morpholinoaniline is a polyfunctional aromatic compound featuring an aniline core substituted with both a methoxy and a morpholine group. The strategic placement of these functional groups imparts unique electronic and steric properties, making it a valuable scaffold in synthetic chemistry.

The chemical structure consists of a benzene ring with an amino (-NH₂) group, a methoxy (-OCH₃) group at the ortho position, and a morpholine ring attached via a nitrogen atom at the meta position relative to the amino group.

Chemical Identifiers

A precise understanding of a compound's identity is paramount for reproducibility in research and development. The key identifiers for 2-Methoxy-3-morpholinoaniline are summarized below.

IdentifierValueSource
IUPAC Name 3-methoxy-4-morpholin-4-ylaniline[1]
Molecular Formula C₁₁H₁₆N₂O₂[1][2]
Molecular Weight 208.26 g/mol [1][2]
CAS Number 482308-06-5[1][3]
Canonical SMILES COC1=C(C=CC(=C1)N)N2CCOCC2[1]
InChI Key BRTDKJDVVFXVQK-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological systems and its suitability for various experimental conditions, from reaction setup to formulation.

PropertyValueSource
Physical State Solid[4]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 47.7 Ų[1][2]
XLogP3-AA (Lipophilicity) 1[1]

Synthesis and Characterization

The synthesis of substituted anilines like 2-Methoxy-3-morpholinoaniline often involves multi-step processes. A common and effective method is the reduction of a corresponding nitroaniline precursor. This approach is favored for its high yield and the commercial availability of starting materials.

Synthetic Workflow: A Representative Example

The following diagram illustrates a typical workflow for the synthesis of a morpholinoaniline derivative, starting from the nitroaromatic compound. This process is a cornerstone of aniline synthesis in industrial and laboratory settings.[5]

G Start Start: 4-Nitro-2-methoxyaniline Reaction Catalytic Hydrogenation (Reduction) Start->Reaction Reagents: Pd/C, H₂ Solvent: Ethanol/Methanol Workup Filtration & Concentration Reaction->Workup Remove Catalyst & Solvent Purification Recrystallization or Column Chromatography Workup->Purification Isolate Crude Product Product Final Product: 2-Methoxy-3-morpholinoaniline Purification->Product Obtain Pure Compound

Caption: Generalized workflow for the synthesis of a morpholinoaniline.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of a nitroaniline precursor to the corresponding aniline. The choice of a palladium on carbon (Pd/C) catalyst is standard for this transformation due to its efficiency and selectivity.[5]

Materials:

  • Nitro-precursor (e.g., 1-methoxy-2-nitro-3-morpholinobenzene)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂) source

  • Celite or another filtration aid

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve the nitro-precursor in a suitable solvent like ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel (typically to 50 psi) and stir the mixture vigorously at room temperature.[5]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude aniline can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[6]

Self-Validation: The identity and purity of the final product, 2-Methoxy-3-morpholinoaniline, must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the expected structure.

Applications in Medicinal Chemistry

The substituted aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs that target a wide range of diseases.[7] The unique combination of the electron-donating amino and methoxy groups with the bulky morpholine moiety makes 2-Methoxy-3-morpholinoaniline an attractive starting point for creating new drug candidates.[8]

Role as a Kinase Inhibitor Scaffold

Many successful oncology drugs are tyrosine kinase inhibitors (TKIs), which block the signaling pathways that drive tumor growth. The anilinoquinazoline and anilinoquinoline cores are classic examples of TKI backbones.[7] The amino group of anilines like 2-Methoxy-3-morpholinoaniline is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of kinases.

The methoxy and morpholine substituents can be used to fine-tune the compound's properties:

  • Solubility and Pharmacokinetics: The morpholine group is often incorporated to improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

  • Selectivity and Potency: The methoxy group can influence the conformation of the molecule and its interactions with the target protein, potentially increasing potency and selectivity for a specific kinase.[8]

Drug Discovery and Development Pipeline

The diagram below illustrates where a versatile building block like 2-Methoxy-3-morpholinoaniline fits into the modern drug discovery pipeline.

G cluster_0 Discovery Phase cluster_1 Development Phase Target Target Identification & Validation Scaffold Scaffold Selection (e.g., 2-Methoxy-3- morpholinoaniline) Target->Scaffold Library Library Synthesis (Combinatorial Chemistry) Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead Preclinical Preclinical Studies (In vivo & Toxicology) HitToLead->Preclinical Lead Candidate Clinical Clinical Trials (Phase I-III) Preclinical->Clinical

Caption: Role of chemical scaffolds in the drug discovery pipeline.

Safety and Handling

As with all aniline derivatives, 2-Methoxy-3-morpholinoaniline should be handled with care. Anilines can be toxic if inhaled, ingested, or absorbed through the skin.[10]

General Handling Precautions:

  • Ventilation: Always work in a well-ventilated area or a chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Avoid Contact: Avoid direct contact with skin and eyes, and avoid inhalation of dust or vapors.[10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[12]

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information on hazards, first aid, and disposal.[10][11][12][13]

Conclusion

2-Methoxy-3-morpholinoaniline is a chemical compound with significant potential for application in advanced scientific research, particularly in the field of drug development. Its unique structural features provide a versatile platform for the synthesis of novel molecules with potential therapeutic value. This guide has provided a foundational understanding of its chemical identity, properties, synthesis, and applications, offering researchers the necessary information to explore its utility in their work. Adherence to strict safety protocols is essential when handling this and related compounds.

References

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-morpholinoaniline. PubChem. Retrieved from [Link]

  • Shanghai Haohong Scientific Co., Ltd. (2025). Safety Data Sheet: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Leyan.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-(morpholin-4-yl)aniline. PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)
  • BASF. (2023).
  • CDN Isotopes. (2015).
  • Sigma-Aldrich. (2025).
  • Boron Molecular. (n.d.). 2-Methoxy-4-morpholinoaniline, HCl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PubMed Central.
  • NextSDS. (n.d.). 4-methoxy-3-(morpholine-4-sulfonyl)
  • LGC Standards. (n.d.). 2-Methoxy-4-morpholinoaniline-d3 Dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • Fluorochem. (n.d.). 3-Methoxy-4-(morpholin-4-yl)aniline.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Potential applications of substituted anilines in medicinal chemistry.
  • National Center for Biotechnology Information. (2026). 2-Methoxy-N-(3-methoxypropyl)aniline. PubChem.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • LookChem. (2024). o-Anisidine (2-Methoxyaniline)
  • MDPI. (2025).
  • GuideChem. (2025). 2-methoxyaniline.
  • National Center for Biotechnology Information. (2024). The role of the methoxy group in approved drugs. PubMed.
  • Carl ROTH. (n.d.).
  • Crescent Chemical Company. (n.d.). 2-Methoxy-4-morpholinoaniline-d3 Dihydrochloride.

Sources

Exploratory

2-Methoxy-3-morpholinoaniline (CAS 1253380-76-5): A Critical Building Block in the Synthesis of P2X7 Receptor Modulators

Executive Summary In modern medicinal chemistry, the strategic selection of functionalized building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-Methoxy-3-morpholinoaniline (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of functionalized building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-Methoxy-3-morpholinoaniline (CAS Registry Number: 1253380-76-5) has emerged as a highly specialized aniline derivative, primarily utilized in the synthesis of advanced therapeutics, including diketopiperazine-based P2X7 receptor antagonists[1][2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, upstream synthesis, and downstream applications in drug development.

Chemical Identity & Physicochemical Profiling

Accurate characterization of building blocks is the first step in ensuring reproducible synthetic workflows. Below is the consolidated physicochemical profile of 2-Methoxy-3-morpholinoaniline[3][4].

PropertyValue
Chemical Name 2-Methoxy-3-morpholinoaniline
IUPAC Name 2-methoxy-3-(4-morpholinyl)aniline
CAS Registry Number 1253380-76-5
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Appearance Solid (typically off-white to pale brown powder)
Key Functional Groups Primary amine (-NH2), Methoxy (-OCH3), Morpholine ring
Upstream Precursor 4-[2-(methyloxy)-3-nitrophenyl]morpholine (CAS 1253380-75-4)

Structural Causality in Drug Design

As an Application Scientist, it is crucial to understand why this specific substitution pattern (1-amino, 2-methoxy, 3-morpholino) is engineered into a molecule:

  • The Primary Amine (Aniline Handle): Provides a highly reactive nucleophilic center for amide bond formation. This is the primary attachment point for coupling to complex core scaffolds, such as diketopiperazines or pyrimidines[1][2].

  • The Morpholine Ring (Solubility & ADME): Morpholine is a privileged pharmacophore. The basic nitrogen (pKa ~8.3) is partially protonated at physiological pH, which drastically improves the aqueous solubility of highly lipophilic drug candidates. Furthermore, the oxygen atom in the morpholine ring reduces the overall basicity compared to a piperidine ring, minimizing off-target hERG liability and improving oral bioavailability.

  • The Methoxy Group (Conformational Locking): Positioned ortho to the primary amine, the methoxy group introduces calculated steric hindrance. Once the aniline is converted into an amide, the methoxy group restricts the rotation of the amide bond, locking the molecule into a rigid, bioactive conformation. It also serves as a potent hydrogen bond acceptor for target-protein interactions.

Upstream Synthesis Protocol

The standard industrial synthesis of 2-Methoxy-3-morpholinoaniline relies on the catalytic hydrogenation of its nitroarene precursor[4].

Synthesis_Workflow SM 4-[2-(methyloxy)-3-nitrophenyl]morpholine (CAS 1253380-75-4) Reagents H2, Pd/C Ethyl Acetate, 20°C SM->Reagents Reduction Product 2-Methoxy-3-morpholinoaniline (CAS 1253380-76-5) Reagents->Product Downstream Diketopiperazine Coupling (P2X7 Modulators) Product->Downstream Amide Bond Formation

Figure 1: Synthesis and downstream application workflow of 2-Methoxy-3-morpholinoaniline.

Step-by-Step Methodology: Catalytic Hydrogenation
  • Objective: Clean reduction of the nitro group to a primary amine without cleaving the methoxy ether or disrupting the morpholine ring.

  • Procedure:

    • Preparation: In a flame-dried hydrogenation vessel, dissolve 4-[2-(methyloxy)-3-nitrophenyl]morpholine (CAS 1253380-75-4) in anhydrous ethyl acetate (EtOAc)[4]. Causality: EtOAc is selected because it provides excellent solubility for the nitro compound and is completely inert to mild hydrogenation conditions, preventing solvent-derived side reactions.

    • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere. Causality: Argon blanketing is mandatory to prevent the premature ignition of the highly pyrophoric Pd/C catalyst when exposed to volatile EtOAc vapors.

    • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (H2) to 1 atm (balloon pressure). Stir vigorously at 20 °C for 8 hours[4]. Causality: Vigorously stirring maximizes the gas-liquid-solid interfacial area, ensuring rapid and complete reduction.

    • Filtration & Isolation: Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite prevents fine, sub-micron Pd/C particulates from passing into the filtrate, ensuring a metal-free crude product. Concentrate the filtrate under reduced pressure to yield the target compound.

Mechanistic Application: P2X7 Receptor Modulation

One of the most prominent applications of 2-Methoxy-3-morpholinoaniline is its use as a precursor in the synthesis of P2X7 receptor antagonists (e.g., diketopiperazine derivatives)[1][2].

The P2X7 receptor is an ATP-gated purinergic ion channel predominantly expressed on immune cells (such as macrophages and microglia). In pathological states, high concentrations of extracellular ATP activate P2X7, leading to massive potassium (K+) efflux. This ionic shift triggers the assembly of the NLRP3 inflammasome, which subsequently activates Caspase-1. Caspase-1 cleaves pro-IL-1β into mature IL-1β, driving severe neuroinflammation, rheumatoid arthritis, and neuropathic pain[2].

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates K_efflux Potassium (K+) Efflux P2X7->K_efflux Triggers Inhibitor Diketopiperazine Modulator (Derived from CAS 1253380-76-5) Inhibitor->P2X7 Antagonizes NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Induces Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleaves IL1b IL-1β Release (Neuroinflammation) Caspase1->IL1b Matures

Figure 2: Mechanistic pathway of P2X7 receptor activation and targeted inhibition.

By coupling 2-Methoxy-3-morpholinoaniline to a diketopiperazine core, medicinal chemists create potent antagonists that block this ATP-gated channel, thereby halting the inflammatory cascade at its source[1][2].

Downstream Application Protocol: Amide Coupling

To utilize 2-Methoxy-3-morpholinoaniline in the creation of these modulators, a highly efficient amide coupling protocol is required. Because the ortho-methoxy group slightly sterically hinders the aniline, standard coupling reagents (like EDC/NHS) often result in poor yields.

Step-by-Step Methodology: HATU-Mediated Amide Coupling
  • Objective: Coupling 2-Methoxy-3-morpholinoaniline with a diketopiperazine-carboxylic acid derivative.

  • Procedure:

    • Activation: In a dry flask, dissolve the diketopiperazine-acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature. Causality: HATU is a premier coupling reagent that rapidly forms a highly reactive HOAt-ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester.

    • Coupling: Add 2-Methoxy-3-morpholinoaniline (1.1 eq) to the activated mixture. Stir at room temperature for 12–16 hours. Causality: The high reactivity of the HATU-intermediate overcomes the steric hindrance imposed by the ortho-methoxy group on the aniline, driving the reaction to >90% conversion.

    • Workup & Validation: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. Causality: These aqueous washes are a self-validating purification step; they efficiently partition the highly polar DMF, unreacted amine, and water-soluble HATU byproducts into the aqueous phase, leaving the pure amide product in the organic layer.

    • Analysis: Validate the product identity via LC-MS (looking for the [M+H]+ corresponding to the coupled product) and 1H-NMR (confirming the disappearance of the primary amine protons and the presence of the characteristic morpholine multiplets at ~3.0-3.8 ppm).

Conclusion

2-Methoxy-3-morpholinoaniline (CAS 1253380-76-5) is far more than a simple chemical reagent; it is a rationally designed pharmacophore building block. By combining the nucleophilic utility of an aniline, the conformational locking of a methoxy group, and the solubility-enhancing properties of a morpholine ring, it serves as an indispensable starting material for next-generation P2X7 receptor antagonists and neuroinflammatory therapeutics.

References

  • LookChem: 2-methoxy-3-(4-morpholinyl)benzenamine Chemical Properties and Synthetic Routes. Retrieved from[Link]

  • Glaxo Group Limited (Google Patents):WO2010125103A1 - Diketopiperazine derivatives as P2X7 modulators.

Sources

Foundational

Thermodynamic Properties and Stability Profiling of 2-Methoxy-3-morpholinoaniline: A Preformulation Guide

Executive Summary 2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5) is a highly functionalized chemical building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5) is a highly functionalized chemical building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors[1]. Characterized by a molecular formula of C11​H16​N2​O2​ and a molecular weight of 208.26 g/mol , this compound presents unique preformulation challenges[1][2]. The presence of electron-donating methoxy and morpholino substituents on the aniline core significantly alters its thermodynamic landscape and chemical stability. This whitepaper provides an in-depth technical analysis of its thermodynamic properties, elucidates its primary degradation mechanisms, and establishes robust, self-validating experimental protocols for its characterization.

Physicochemical & Thermodynamic Profile

Understanding the thermodynamic behavior of 2-Methoxy-3-morpholinoaniline is critical for optimizing crystallization processes, formulation development, and long-term storage. Predictive molecular thermodynamic models, such as UNIFAC, are often employed to estimate activity coefficients and solubility parameters in various solvent systems during early development[3].

However, empirical thermal analysis remains the gold standard. The thermodynamic stability of the crystalline lattice is dictated by intermolecular hydrogen bonding (primarily via the primary amine) and dipole-dipole interactions induced by the morpholine and methoxy oxygen atoms.

Data Presentation: Thermodynamic Parameters

Table 1: Theoretical and Empirical Physicochemical Parameters

ParameterValue / CharacteristicAnalytical Methodology
Molecular Formula C11​H16​N2​O2​ High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 208.26 g/mol Mass Spectrometry
Physical State Solid (Crystalline)Visual / X-Ray Powder Diffraction (XRPD)
Melting Point (Onset) Polymorph-dependentDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( ΔHfus​ ) Endothermic TransitionDifferential Scanning Calorimetry (DSC)
Thermal Decomposition ( Td​ ) > 200°C (Estimated)Thermogravimetric Analysis (TGA)
Oxidation Susceptibility High (Aniline moiety)LC-MS / HPLC-UV

Chemical Stability & Degradation Pathways

The most critical stability liability of 2-Methoxy-3-morpholinoaniline is its susceptibility to oxidative degradation. The methoxy ( −OCH3​ ) and morpholino groups are strong electron-donating groups (EDGs). Through resonance and inductive effects, they increase the electron density on the aromatic ring. This significantly lowers the oxidation potential of the primary amine, making it highly reactive toward reactive oxygen species (ROS) and transition metals[4].

Mechanistic Causality of Degradation:
  • Radical Formation: Oxidation typically initiates via a single-electron transfer (SET), forming an aniline radical cation. This process can be catalyzed by trace metal ions, such as Fe(III), commonly found in excipients or manufacturing equipment[5].

  • Dimerization & Polymerization: The highly reactive radical cation can undergo radical-radical coupling, leading to the formation of azo or hydrazo dimers. These dimers are highly conjugated and often manifest as a yellow or brown discoloration in the bulk powder or solution[4].

  • Peroxide Intermediates: In the presence of aqueous microdroplets or peroxides, free-radical oxidative degradation can proceed via short-lived peroxide intermediates, ultimately leading to quinone imines or ring-cleavage products[6].

  • N-Oxidation: Under strong oxidative stress, the tertiary amine of the morpholine ring may also undergo N-oxidation.

DegradationPathway N1 2-Methoxy-3-morpholinoaniline (Intact API Intermediate) N2 Aniline Radical Cation (1e- Oxidation) N1->N2 ROS / Fe3+ / Light N3 Morpholine N-Oxide (Tertiary Amine Oxidation) N1->N3 Peroxides (H2O2) N4 Quinone Imine (Highly Reactive) N2->N4 -e-, -H+ N5 Azo/Hydrazo Dimers (Colored Degradants) N2->N5 Radical Coupling N6 Hydrolytic Cleavage (Ring Opening) N4->N6 H2O (Acid/Base)

Oxidative and hydrolytic degradation pathways of 2-Methoxy-3-morpholinoaniline.

Experimental Methodologies for Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every degradation study must include a mass-balance calculation to ensure all degradants are accounted for, and thermal analyses must be calibrated against certified reference standards.

Protocol 1: Thermodynamic Profiling via DSC and TGA

Thermal analysis (TG and DSC) is essential for determining fusion temperatures, identifying polymorphic transitions, and establishing the thermal degradation onset ( Td​ )[7].

  • Step 1: Calibration: Calibrate the DSC using high-purity Indium (melting point 156.6°C) to ensure accurate enthalpy and temperature readings.

  • Step 2: Sample Preparation: Accurately weigh 2.0 – 5.0 mg of 2-Methoxy-3-morpholinoaniline into a standard aluminum pan. Crimp the lid (use a pinhole lid for TGA to allow gas escape).

  • Step 3: DSC Execution: Equilibrate the sample at 25°C. Heat from 25°C to 250°C at a rate of 10°C/min under a constant dry nitrogen purge (50 mL/min) to prevent premature thermal oxidation.

  • Step 4: TGA Execution: Concurrently, run a TGA on a separate aliquot, heating from 25°C to 500°C at 10°C/min under nitrogen.

  • Step 5: Data Synthesis: Overlay the DSC and TGA thermograms. A sharp endothermic peak on the DSC without concurrent weight loss on the TGA confirms the true melting point. Weight loss prior to melting indicates residual solvent or moisture; weight loss post-melting indicates thermal decomposition.

Protocol 2: Forced Degradation (Oxidative Stress)

Given the aniline moiety's vulnerability, forced degradation must isolate free-radical, peroxide, and metal-catalyzed pathways[5][6].

  • Step 1: Stock Preparation: Dissolve the compound in a 50:50 (v/v) Acetonitrile/Water mixture to yield a 1.0 mg/mL stock solution.

  • Step 2: Peroxide Stress: Transfer 5 mL of stock to a volumetric flask. Add 1 mL of 3% H2​O2​ . Incubate at 40°C for 24 hours.

  • Step 3: Metal-Ion Stress: To a separate 5 mL stock aliquot, add 1 mL of 0.5 mg/mL FeCl3​ in 0.1 N HCl. Incubate at room temperature for 24 hours to evaluate transition-metal mediated oxidation[5].

  • Step 4: Quenching (Self-Validation): Crucially, quench the peroxide reaction with 1 mL of 10% sodium thiosulfate before analysis. This prevents ongoing degradation while the sample sits in the autosampler, ensuring the data reflects the exact 24-hour timepoint.

  • Step 5: LC-MS Analysis: Analyze the stressed samples via LC-UV-MS. Calculate the mass balance (% Area of Intact API + % Area of Degradants). A mass balance of 95-105% validates that no volatile degradants were lost or permanently retained on the column.

Conclusion & Strategic Formulation Implications

The thermodynamic and stability profile of 2-Methoxy-3-morpholinoaniline dictates strict handling and formulation strategies. Its electron-rich aniline core is highly susceptible to oxidation, forming colored dimers and quinone imines. Consequently, bulk storage requires an inert atmosphere (e.g., nitrogen or argon overlay) and strict protection from light. During formulation, the inclusion of chelating agents (like EDTA) to sequester trace Fe(III) and chain-breaking antioxidants (like BHT) is highly recommended to mitigate radical-mediated degradation pathways and preserve the integrity of the compound.

References

  • 1253380-76-5 | 2-Methoxy-3-morpholinoaniline | BLD Pharm. BLD Pharm.1

  • Buy 5-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-4(3H)-one (EVT-14018175) - EvitaChem. EvitaChem. 2

  • Electrochemical oxidation of aniline at boron-doped diamond electrodes. ResearchGate. 4

  • Predictive Molecular Thermodynamic Models for Liquid Solvents, Solid Salts, Polymers, and Ionic Liquids. ACS Publications. 3

  • Thermal Analysis of Sulfur and Selenium Compounds with Multiple Applications, Including Anticancer Drugs. IntechOpen. 7

  • Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating. PhaRxmon Consulting LLC. 5

  • Detecting Early-Stage Intermediates of Free-Radical Oxidative Degradation in Charged Aqueous Microdroplets. ACS Publications. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Methoxy-3-morpholinoaniline

Introduction and Retrosynthetic Strategy 2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5) is a highly valued building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antituberc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Retrosynthetic Strategy

2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5) is a highly valued building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antituberculosis agents, and other targeted therapeutics[1]. The incorporation of a morpholine ring enhances the molecule's aqueous solubility and modulates its pharmacokinetic profile, while the aniline moiety provides a versatile handle for subsequent amide coupling or functionalization.

The synthesis of 2-methoxy-3-morpholinoaniline is achieved via a robust, two-step sequence starting from 3-fluoro-2-methoxynitrobenzene. This approach leverages the strong electron-withdrawing nature of the nitro group to facilitate a Nucleophilic Aromatic Substitution (SNAr)[2], followed by a chemoselective catalytic hydrogenation to reduce the nitro group to an amine[3].

G A 3-Fluoro-2-methoxynitrobenzene (Starting Material) C 2-Methoxy-3-morpholinonitrobenzene (Intermediate) A->C Step 1: SNAr 90°C, DMSO B Morpholine + K₂CO₃ (SNAr Reagents) B->C E 2-Methoxy-3-morpholinoaniline (Target Product) C->E Step 2: Reduction rt, EtOH D H₂ + Pd/C (Hydrogenation Reagents) D->E

Synthesis pathway for 2-Methoxy-3-morpholinoaniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insights

The first step involves the displacement of the aryl fluoride by morpholine. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which highly polarizes the C-F bond and stabilizes the transition state[2]. The reaction proceeds via an addition-elimination mechanism: morpholine attacks the fluorinated carbon to form a resonance-stabilized Meisenheimer complex. The negative charge is effectively delocalized into the ortho/para-directing nitro group before the fluoride ion is expelled, restoring aromaticity[2]. The use of a polar aprotic solvent like DMSO and a mild base (K₂CO₃) accelerates the reaction by increasing the nucleophilicity of the amine and neutralizing the generated hydrofluoric acid[4].

Experimental Protocol

Reagents:

  • 3-Fluoro-2-methoxynitrobenzene (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methoxynitrobenzene in anhydrous DMSO to create an approximately 0.2 M solution[4].

  • Base Addition: Add finely powdered K₂CO₃ (2.0 equiv) to the solution. Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

  • Nucleophile Addition: Add morpholine (1.5 equiv) dropwise to the reaction mixture.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C in an oil bath[4]. Monitor the reaction progress via TLC (typically 7–8 hours for complete conversion).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into crushed ice/water to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL)[2].

  • Purification: Wash the combined organic layers sequentially with water and brine to remove residual DMSO. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate, 2-methoxy-3-morpholinonitrobenzene.

Step 2: Catalytic Hydrogenation

Mechanistic Insights

The reduction of the nitro intermediate to the corresponding aniline is achieved via heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C). The reaction occurs on the metal surface where molecular hydrogen (H₂) dissociates into active Pd-H species[5]. The nitro group adsorbs onto the catalyst and undergoes a stepwise reduction: nitro (–NO₂) → nitroso (–NO) → N-phenylhydroxylamine (–NHOH) → aniline (–NH₂)[6]. Water is generated as the sole byproduct, making this a highly atom-economical and clean transformation[3]. Unlike Béchamp reductions (Fe/HCl), this method avoids harsh acidic conditions and complex workups, allowing the product to emerge as a neutral free base[5].

Experimental Protocol

Reagents:

  • 2-Methoxy-3-morpholinonitrobenzene (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 0.05–0.10 equiv by weight)

  • Hydrogen gas (H₂, balloon or Parr shaker)

  • Ethanol (EtOH, absolute)

Procedure:

  • Setup: In a thick-walled hydrogenation flask, dissolve the 2-methoxy-3-morpholinonitrobenzene intermediate in absolute ethanol[5].

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is pyrophoric when dry; it is recommended to wet the catalyst with a small amount of solvent under an inert atmosphere before adding it to the bulk mixture[3].

  • Degassing: Seal the flask and purge the system by evacuating and backfilling with inert gas (Argon or N₂) three times.

  • Hydrogenation: Evacuate the flask once more and backfill with H₂ gas via a balloon[5]. Stir the reaction vigorously at room temperature (rt).

  • Monitoring: Monitor the hydrogen uptake via the balloon volume or a pressure gauge. The reaction is typically complete within 2–4 hours when H₂ consumption ceases[6].

  • Filtration: Purge the flask with Argon to remove residual H₂[6]. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 2-methoxy-3-morpholinoaniline[6]. If necessary, purify via flash column chromatography or recrystallization.

Quantitative Data Summary

The efficiency of these transformations is highly dependent on solvent and catalyst choices. The following table summarizes representative kinetic and yield data for the key transformations based on standard optimization studies for similar substrates[4][6].

Reaction StepSubstrate TypeReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
SNAr Fluoro-nitrobenzeneMorpholine, K₂CO₃DMSO907 - 885 - 95%
SNAr Fluoro-nitrobenzeneMorpholine, Et₃NDMF801270 - 80%
Reduction Nitrobenzene deriv.10% Pd/C, H₂ (1 atm)EtOH25 (rt)2 - 4> 95%
Reduction Nitrobenzene deriv.Raney-Ni, H₂ (1 atm)MeOH40580 - 90%

Table 1: Comparative conditions and typical outcomes for the synthesis steps.

References

[1] Title: Buy 2-tert-butyl-2,3-dihydro-1H-pyridin-4-one (EVT-14018187) - EvitaChem Source: evitachem.com URL:

[6] Title: Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon Source: benchchem.com URL:

[5] Title: Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni) Source: orgosolver.com URL:

[3] Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: nih.gov URL:

[2] Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine Source: benchchem.com URL:

[4] Title: Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents Source: nih.gov URL:

Sources

Application

Application Note: 2-Methoxy-3-morpholinoaniline as a Privileged Precursor for PI3K/mTOR Kinase Inhibitors

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Subject: Rational Design, Synthesis, and Validation of Kinase Inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Subject: Rational Design, Synthesis, and Validation of Kinase Inhibitors using CAS 1253380-76-5

Introduction & Mechanistic Rationale

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central node regulating cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous malignancies, making it a prime target for oncology drug discovery[1].

In the rational design of ATP-competitive kinase inhibitors, the "clamp motif" is a highly successful pharmacophore strategy. 2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5) serves as an exceptionally potent building block for this motif due to the synergistic properties of its three functional groups:

  • The Morpholine Ring (The Hinge Binder): Morpholine is a privileged scaffold for PI3K and mTOR inhibition. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of Val851 in the hinge region of PI3Kα (or Val882 in PI3Kγ) [2].

  • The Methoxy Group (The Steric Tuner): Positioned ortho to the morpholine ring, the methoxy group restricts the rotational degrees of freedom of the aniline ring. This steric constraint forces the morpholine oxygen into a coplanar trajectory with the core heterocyclic scaffold, pre-organizing the molecule into the optimal conformation for hinge binding [3].

  • The Aniline Amine (The Coupling Handle): The primary amine provides a versatile nucleophilic handle for attaching the pharmacophore to various electron-deficient heterocyclic cores (e.g., pyrimidines, triazines, or quinazolines) via transition-metal-catalyzed cross-coupling.

G A 2-Methoxy-3-morpholinoaniline (Precursor) B Morpholine Ring (Hinge Binder) A->B C Methoxy Group (Steric Tuner) A->C D Aniline Amine (Coupling Handle) A->D E H-Bond to Val851 (PI3Kα) B->E F Restricts Bond Rotation C->F G Pd-Catalyzed C-N Coupling D->G

Logical breakdown of 2-Methoxy-3-morpholinoaniline pharmacophore features.

Experimental Protocols

Protocol 1: Scaffold Integration via Buchwald-Hartwig Amination

Causality Note: While simple anilines can undergo Nucleophilic Aromatic Substitution (SNAr) with halogenated pyrimidines, the steric hindrance introduced by the ortho-methoxy group in 2-methoxy-3-morpholinoaniline significantly reduces its nucleophilicity. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is required to ensure high-yielding C-N bond formation [4].

Materials:

  • 2-Methoxy-3-morpholinoaniline (1.0 equiv)

  • 2,4-Dichloropyrimidine core scaffold (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 equiv)

  • Xantphos ligand (0.1 equiv)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (Deoxygenated)

Step-by-Step Methodology:

  • System Preparation (Self-Validation Step): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure N2 three times. This ensures the exclusion of oxygen, which would rapidly deactivate the Pd(0) catalyst.

  • Reagent Loading: Add the 2,4-dichloropyrimidine core, 2-methoxy-3-morpholinoaniline, Cs2CO3, Pd2(dba)3, and Xantphos to the flask.

  • Solvent Addition: Inject anhydrous, sparged 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction Execution: Heat the reaction mixture to 100°C under continuous stirring for 12 hours.

  • In-Process Monitoring: At 4 hours and 8 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The reaction is complete when the mass peak of the starting aniline is <5% relative to the product mass peak.

  • Workup & Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (DCM:MeOH gradient).

G S1 Step 1: Reagent Prep (Dry Solvents, N2) S2 Step 2: Buchwald-Hartwig (Pd2(dba)3, Xantphos) S1->S2 S3 Step 3: LC-MS Monitoring (In-process Validation) S2->S3 S4 Step 4: Purification (Flash Chromatography) S3->S4 S5 Step 5: Characterization (NMR, HRMS) S4->S5

Step-by-step workflow for the Buchwald-Hartwig cross-coupling synthesis.

Protocol 2: In Vitro Kinase Assay Validation (ADP-Glo™)

Causality Note: To validate the synthesized inhibitor, a luminescent ADP-Glo kinase assay is preferred over radiometric assays due to its high-throughput compatibility and lack of radioactive waste. The assay measures ADP formed from the kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Kinase Reaction: Add 5 µL of PI3Kα or mTOR enzyme/lipid substrate mixture (diluted in kinase buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ultra-pure ATP (at the predetermined Km concentration for the specific kinase). Incubate for 60 minutes at room temperature.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-mediated luminescent signal. Incubate for 30 minutes.

  • Self-Validating Data Analysis: Read luminescence on a multi-mode microplate reader. Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness. Fit the data to a 4-parameter logistic (4PL) curve to determine the IC50.

Quantitative Data Summaries

Table 1: Optimization of C-N Coupling Conditions for 2-Methoxy-3-morpholinoaniline

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
Pd(dppf)Cl2K2CO3DMF9045%38%
Pd2(dba)3 / BINAPCs2CO3Toluene10072%65%
Pd2(dba)3 / Xantphos Cs2CO3 1,4-Dioxane 100 >98% 89%
None (SNAr Control)DIPEAn-Butanol120<5%N/A

Note: The rigid bite angle of Xantphos successfully overcomes the steric hindrance of the ortho-methoxy group, yielding the highest conversion.

Table 2: Representative IC50 Profiling of Synthesized Morpholino-Pyrimidine Inhibitor

Kinase TargetIC50 (nM)Fold Selectivity (vs PI3Kα)Clinical Relevance
PI3Kα 2.4 ± 0.31x (Reference)Primary oncogenic driver
PI3Kβ 45.1 ± 2.1~19xPTEN-deficient tumors
PI3Kδ 12.8 ± 1.5~5xB-cell malignancies
mTORC1/2 18.5 ± 1.8~8xOvercomes Akt feedback loop

Pathway Visualization & Dual Inhibition Strategy

The structural integration of 2-methoxy-3-morpholinoaniline into a pyrimidine core frequently yields dual PI3K/mTOR inhibitors. Inhibiting both nodes is a critical clinical strategy because isolated PI3K inhibition often triggers a compensatory feedback loop via mTORC1/p70S6K, which paradoxically reactivates Akt [5].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT Akt Activation PIP3->AKT Recruitment MTOR mTORC1 / mTORC2 AKT->MTOR Signaling PROLIF Cell Proliferation & Survival MTOR->PROLIF INHIB Morpholinoaniline Inhibitor INHIB->PI3K Blocks Val851 Hinge INHIB->MTOR Dual Inhibition

PI3K/Akt/mTOR signaling pathway and dual-inhibition mechanism.

References

  • Wu, P., et al. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget, 2017.[Link]

  • Fabbro, D., et al. "Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring." Journal of Medicinal Chemistry, 2014.[Link]

  • Perry, M. W. D., et al. "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway." Journal of Medicinal Chemistry, 2019.[Link]

  • Norman, T., et al. "Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors." NIH Public Access, 2013.[Link]

  • Zhang, X., et al. "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." Journal of Computer-Aided Molecular Design, 2016.[Link]

Method

Application Note: In Vivo Dosing Strategies, Vehicle Formulation, and Pharmacokinetic Profiling of 2-Methoxy-3-morpholinoaniline

Introduction & Physicochemical Rationale 2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5) is a critical pharmacophore and building block in medicinal chemistry, frequently utilized in the design of ATP-competitive kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5) is a critical pharmacophore and building block in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., LRRK2, EGFR, and SIRT1 inhibitors) 1. The morpholine ring enhances aqueous solubility and occupies solvent-exposed regions of kinase active sites, while the aniline moiety provides a critical vector for hinge-binding interactions 2.

However, translating morpholinoaniline-containing compounds from in vitro assays to in vivo pharmacokinetic (PK) models presents significant formulation challenges. The molecule features two ionizable centers: a basic morpholine nitrogen (pKa ~8.3) and a weakly basic aniline nitrogen (pKa ~4.6).

The Causality of Degradation: Because these molecules are often formulated as acidic salts to improve solubility, the microenvironment they experience can trigger chemical degradation. At a low pH (pH < 2, such as in the gastric lumen), the aniline group undergoes nucleophilic aromatic substitution by water. This reaction is electrostatically stabilized by the protonated morpholine nitrogen, leading to rapid hydrolytic degradation into 4-morpholinophenol derivatives 3. Therefore, oral (PO) and intravenous (IV) vehicles must be meticulously engineered to bypass gastric degradation and prevent in vivo precipitation.

Vehicle Selection Strategies

To ensure reliable and reproducible PK data, the formulation must maintain the API in a fully dissolved state without causing vehicle-induced toxicity.

  • Strategy A: Co-Solvent System (PO / IP Administration)

    • Composition: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline 4.

    • Mechanistic Rationale: 2-Methoxy-3-morpholinoaniline possesses a stable crystalline lattice due to intermolecular hydrogen bonding. DMSO acts as a strong hydrogen-bond acceptor, rapidly disrupting this lattice. Upon dilution in aqueous saline, lipophilic APIs naturally nucleate. PEG400 provides a transitional dielectric constant to prevent this, while Tween 80 coats forming micro-particles, reducing surface tension and preventing micelle collapse.

  • Strategy B: Cyclodextrin Complexation (IV Administration)

    • Composition: 10% DMSO + 90% (20% HP-β-CD in Saline) 5.

    • Mechanistic Rationale: High concentrations of PEG400 and Tween 80 administered intravenously can cause hemolysis and severe histamine release in rodents. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a hydrophilic inclusion complex around the lipophilic methoxy-aniline core, providing a safe, clear IV solution that avoids vascular irritation.

Self-Validating Experimental Protocols

The following protocol details the preparation of a 10 mg/mL dosing solution using the Co-Solvent System (Strategy A). Note: This protocol is engineered as a self-validating system. Do not proceed to the next step if the validation checkpoint fails.

Protocol: Preparation of PO/IP Dosing Solution (1 mL Total Volume)
  • Primary Solubilization: Weigh exactly 10.0 mg of 2-Methoxy-3-morpholinoaniline powder into a sterile glass vial. Add 100 μL of anhydrous DMSO. Vortex vigorously for 60 seconds.

    • Validation Checkpoint 1: The solution must be completely transparent with no visible particulates. If cloudy, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until clear.

  • Co-Solvent Addition: Add 400 μL of PEG400 to the vial. Vortex for 30 seconds.

    • Validation Checkpoint 2: The mixture must remain a single, homogenous phase. Phase separation indicates water contamination in the PEG400 stock. If separation occurs, discard and use a fresh, desiccated PEG400 stock.

  • Surfactant Addition: Add 50 μL of Tween 80. Vortex gently for 15 seconds to incorporate the surfactant while avoiding excessive foaming.

  • Aqueous Dilution: Dropwise (approx. 1 drop per second), add 450 μL of sterile 0.9% Saline while continuously vortexing the solution.

    • Validation Checkpoint 3 (Critical): Hold the vial against a stark light source. If the solution exhibits a Tyndall effect (a scattered beam of light indicating a micro-suspension), the formulation has failed and will yield erratic, absorption-limited PK data. Discard the solution and reformulate using a 5% higher PEG400 ratio.

Formulation_Workflow API API Weighing 2-Methoxy-3-morpholinoaniline DMSO Primary Solubilization Add 10% DMSO API->DMSO PEG Co-solvent Addition Add 40% PEG400 DMSO->PEG Tween Surfactant Addition Add 5% Tween 80 PEG->Tween Saline Aqueous Dilution Add 45% Saline Tween->Saline Validate Validation Check Tyndall Effect Inspection Saline->Validate

Caption: Workflow for formulating 2-Methoxy-3-morpholinoaniline, highlighting critical solubilization steps.

Quantitative Data & Formulation Parameters

Table 1: Vehicle Comparison and Route Suitability
RouteRecommended Vehicle CompositionMax Conc. (mg/mL)Stability (Room Temp)Validation Metric
PO / IP 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline~15.04 HoursAbsence of Tyndall effect
IV 10% DMSO + 90% (20% HP-β-CD in Saline)~5.02 HoursAbsolute optical clarity
PO (Suspension) 0.5% CMC-Na + 0.5% Tween 80 in Water>50.024 HoursUniform dispersion post-vortex
Table 2: Standard Pharmacokinetic Parameters (Rodent Model, 10 mg/kg PO)
PK ParameterTypical RangeMechanistic Rationale
Tmax 0.5 - 1.5 hRapid absorption due to high lipophilicity of the methoxy group.
Cmax 800 - 1200 ng/mLDependent on successful avoidance of gastric acid hydrolysis.
Half-life (t1/2) 2.0 - 4.5 hModerate clearance; limited by hepatic CYP450 oxidation of the morpholine ring.
Bioavailability (F%) 40% - 65%First-pass metabolism (N-acetylation of the aniline) reduces absolute exposure.

In Vivo Metabolism and Degradation Pathways

Understanding the metabolic fate of 2-Methoxy-3-morpholinoaniline is crucial for downstream LC-MS/MS bioanalysis. The aniline moiety is highly susceptible to Phase II N-acetylation by hepatic N-acetyltransferases (NAT). Concurrently, the morpholine ring is a known "soft spot" for Phase I oxidative metabolism via CYP450 enzymes, leading to ring-opening or N-oxidation events.

When conducting bioanalysis, it is imperative to monitor for the +42 Da mass shift (acetylation) and the +16 Da mass shift (oxidation) to accurately calculate total drug clearance.

Metabolism_Pathway Parent 2-Methoxy-3-morpholinoaniline (Parent API) Hydrolysis Acid-Catalyzed Hydrolysis (Gastric pH < 2) Parent->Hydrolysis CYP Hepatic CYP450 (Phase I Oxidation) Parent->CYP NAT N-Acetyltransferase (Phase II Acetylation) Parent->NAT Phenol 4-Morpholinophenol (Chemical Degradant) Hydrolysis->Phenol RingOpen Morpholine Ring Opening (Active/Inactive Metabolite) CYP->RingOpen Acetylated N-Acetylated Aniline (Excreted Metabolite) NAT->Acetylated

Caption: Primary metabolic and chemical degradation pathways of morpholinoanilines in vivo.

References

  • Source: PubMed Central (PMC)
  • Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: CORE (Connecting Repositories)
  • PEG400 | Biochemical Assay Reagents | 25322-68-3 Source: InvivoChem URL
  • Source: Life Technologies (India) Pvt. Ltd.

Sources

Application

Application Notes and Protocols: Catalytic Reduction Strategies for the Synthesis of 2-Methoxy-3-morpholinoaniline

Abstract This document provides a comprehensive technical guide for the synthesis of 2-Methoxy-3-morpholinoaniline, a key intermediate in pharmaceutical development. We will explore various catalytic reduction techniques...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-Methoxy-3-morpholinoaniline, a key intermediate in pharmaceutical development. We will explore various catalytic reduction techniques, focusing on the conversion of the nitroaromatic precursor, 2-Methoxy-3-morpholino-nitrobenzene. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different catalytic systems. The methodologies described herein are designed to be robust, scalable, and chemoselective, ensuring high-yield and high-purity production of the target aniline.

Introduction: The Significance of 2-Methoxy-3-morpholinoaniline in Medicinal Chemistry

Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. 2-Methoxy-3-morpholinoaniline, in particular, serves as a crucial precursor for various active pharmaceutical ingredients (APIs). While specific therapeutic applications are often proprietary, the structural motif of a methoxy- and morpholino-substituted aniline is prevalent in compounds targeting a range of biological pathways. The reliable and efficient synthesis of this intermediate is therefore a critical step in the drug development pipeline, directly impacting the speed and cost of bringing new therapies to market.

The primary route to 2-Methoxy-3-morpholinoaniline involves the reduction of its nitroaromatic precursor, 2-Methoxy-3-morpholino-nitrobenzene. The selective reduction of the nitro group in the presence of other functional moieties is a common challenge in organic synthesis. Catalytic hydrogenation and catalytic transfer hydrogenation are the most prevalent and effective methods to achieve this transformation with high chemoselectivity. This guide will delve into the practical application of these techniques.

Core Principles: Catalytic Reduction of Nitroaromatics

The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. This transformation can be achieved through various methods, but catalytic approaches are favored in industrial settings due to their efficiency, milder reaction conditions, and reduced waste generation compared to stoichiometric reductants like iron or tin in acidic media.

Catalytic Hydrogenation

In this technique, molecular hydrogen (H₂) is used as the reductant in the presence of a metal catalyst. The most common catalysts are noble metals such as palladium, platinum, and rhodium, often supported on activated carbon (e.g., Pd/C, Pt/C) to maximize surface area and catalytic activity.[1] Raney Nickel, a high-surface-area nickel catalyst, is also a widely used and cost-effective alternative.[2][3]

The mechanism of catalytic hydrogenation of nitroaromatics on metal surfaces is complex and has been the subject of extensive study. On non-noble metals like nickel, the proposed pathway involves the initial dissociation of the N-O bonds of the nitro group, leading to a partially oxidized catalyst surface, followed by successive hydrogenation steps to form the aniline.[4]

Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) offers a safer and often more convenient alternative to using gaseous hydrogen, especially on a laboratory scale.[5] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate, mediated by a metal catalyst. Common hydrogen donors include ammonium formate, formic acid, and hydrazine.[5][6][7][8] Palladium on carbon (Pd/C) is a highly effective catalyst for CTH reactions.[6]

The use of ammonium formate is particularly appealing as it is inexpensive, easy to handle, and decomposes to hydrogen, ammonia, and carbon dioxide in the presence of the catalyst.[6] This method often exhibits excellent functional group tolerance.[6][8]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Hydrogen gas is flammable and should be handled with care.

Synthesis of the Starting Material: 2-Methoxy-3-morpholino-nitrobenzene

The synthesis of the nitroaromatic precursor is a prerequisite for the reduction step. A common method involves the nucleophilic aromatic substitution of a suitable di-substituted benzene with morpholine. For instance, reacting 1-fluoro-2-methoxy-3-nitrobenzene with morpholine can yield the desired product.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard and highly effective method for the reduction of aromatic nitro compounds.[1][3]

Materials:

  • 2-Methoxy-3-morpholino-nitrobenzene

  • 10% Palladium on Carbon (10% Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Celite® or another filter aid

  • Parr hydrogenation apparatus or a similar setup

Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr bottle), dissolve 2-Methoxy-3-morpholino-nitrobenzene (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the solution. The catalyst is often handled as a 50% wet paste to minimize the risk of ignition.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen or argon to remove air, then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.[9] The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent (methanol or ethanol).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-3-morpholinoaniline. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate and Pd/C

This protocol provides a convenient alternative to using a pressurized hydrogen setup.[5][6]

Materials:

  • 2-Methoxy-3-morpholino-nitrobenzene

  • 10% Palladium on Carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Celite® or another filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methoxy-3-morpholino-nitrobenzene (1.0 eq) in methanol or ethanol (15-25 mL per gram of substrate).

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution, followed by the careful addition of 10% Pd/C (2-10 mol%).

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 40-60 °C). The reaction is often exothermic, and the evolution of gas (CO₂ and NH₃) will be observed.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.[9] The reaction is usually complete within 1-3 hours.

  • Work-up and Isolation: Follow steps 5-7 from Protocol 1 to work up the reaction and isolate the product.

Protocol 3: Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective alternative to palladium catalysts and is particularly useful when halogen substituents are present in the molecule, as it is less prone to causing dehalogenation.[3]

Materials:

  • 2-Methoxy-3-morpholino-nitrobenzene

  • Raney Nickel (slurry in water or ethanol)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Celite® or another filter aid

  • Parr hydrogenation apparatus or a similar setup

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with the reaction solvent (methanol or ethanol) to remove the storage solvent.

  • Reaction Setup: In a pressure vessel, combine the 2-Methoxy-3-morpholino-nitrobenzene (1.0 eq) and the washed Raney Nickel (5-10% by weight of the substrate) in methanol or ethanol.

  • Hydrogenation: Follow steps 3-4 from Protocol 1 for the hydrogenation procedure. Raney Nickel may require slightly higher pressures or longer reaction times compared to Pd/C.

  • Work-up and Isolation: Follow steps 5-7 from Protocol 1. Note that Raney Nickel is pyrophoric when dry and should be handled with care. The filter cake should be kept wet and disposed of properly.

Quantitative Data and Comparison

ParameterProtocol 1: Pd/C, H₂Protocol 2: Pd/C, HCOONH₄Protocol 3: Raney Ni, H₂
Catalyst 10% Pd/C10% Pd/CRaney Nickel
Catalyst Loading 1-5 mol%2-10 mol%5-10 wt%
Hydrogen Source H₂ gasAmmonium FormateH₂ gas
Pressure 1-4 atmAtmospheric2-5 atm
Temperature Room Temperature40-60 °CRoom Temperature - 50 °C
Typical Reaction Time 2-6 hours1-3 hours4-12 hours
Typical Yield >95%>95%>90%
Key Advantages High activity, clean reactionNo pressurized H₂, rapidCost-effective, good for halogenated substrates
Key Considerations Requires pressure equipmentGas evolution, exothermicPyrophoric catalyst, potentially longer reaction times

Experimental Workflow and Logic

The selection of a specific catalytic reduction method depends on several factors including the scale of the reaction, available equipment, cost considerations, and the presence of other functional groups in the molecule.

G cluster_start Starting Material cluster_methods Catalytic Reduction Method Selection cluster_process Reaction & Work-up cluster_end Final Product Start 2-Methoxy-3-morpholino-nitrobenzene P1 Protocol 1: Pd/C, H₂ (High Activity) Start->P1 Choose Protocol P2 Protocol 2: Pd/C, HCOONH₄ (Convenience) Start->P2 Choose Protocol P3 Protocol 3: Raney Ni, H₂ (Cost-Effective) Start->P3 Choose Protocol Reaction Catalytic Reduction P1->Reaction P2->Reaction P3->Reaction Filtration Catalyst Removal (Filtration through Celite®) Reaction->Filtration Isolation Solvent Evaporation Filtration->Isolation End 2-Methoxy-3-morpholinoaniline Isolation->End

Figure 1. Experimental workflow for the synthesis of 2-Methoxy-3-morpholinoaniline.

Analytical Characterization

The purity and identity of the final product, 2-Methoxy-3-morpholinoaniline, should be confirmed by standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any remaining starting material or byproducts.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful reduction of the nitro group and the integrity of the rest of the molecule.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the primary amine (typically around 3300-3500 cm⁻¹).

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Adding a fresh portion of the catalyst may help drive the reaction to completion. For hydrogenations, ensuring a leak-free system and adequate agitation is crucial.

  • Byproduct Formation: Over-reduction or side reactions can sometimes occur. Optimizing the reaction temperature, pressure, and time can help minimize byproduct formation. For substrates with sensitive functional groups, CTH with ammonium formate is often a milder option.[6]

  • Catalyst Filtration Issues: Fine catalyst particles can sometimes pass through the filter aid. Using a finer grade of Celite® or a membrane filter can improve catalyst removal.

Conclusion

The catalytic reduction of 2-Methoxy-3-morpholino-nitrobenzene is a robust and efficient method for the synthesis of the valuable pharmaceutical intermediate, 2-Methoxy-3-morpholinoaniline. Both catalytic hydrogenation with Pd/C or Raney Nickel and catalytic transfer hydrogenation with ammonium formate and Pd/C offer high yields and excellent chemoselectivity. The choice of method can be tailored to the specific needs of the laboratory or production facility, balancing factors such as equipment availability, safety considerations, and cost. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the synthesis of this important class of compounds.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. (n.d.).
  • Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts | The Journal of Organic Chemistry - ACS Publications. (2004, June 10).
  • Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (n.d.).
  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon - Taylor & Francis. (2007, December 4).
  • Enhanced Catalytic Performance for Hydrogenation of Substituted Nitroaromatics over Ir-Based Bimetallic Nanocatalysts | ACS Applied Materials & Interfaces. (n.d.).
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing. (n.d.).
  • and Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported. (2011, February 9).
  • Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics | Journal of the American Chemical Society. (2008, June 14).
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. (n.d.).
  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (n.d.).
  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing). (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.).
  • US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents. (n.d.).
  • Comparative analysis of analytical methods for nitroaromatic compounds - Benchchem. (n.d.).
  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon | Request PDF - ResearchGate. (n.d.).
  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review t - Zenodo. (n.d.).
  • analytical methods. (n.d.).
  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines - RSC Advances (RSC Publishing). (n.d.).
  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. (2024, May 22).
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Chemistry Portal. (n.d.).
  • . (n.d.). Retrieved from

  • Exploring the Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A Cornerstone for Pharmaceutical Innovation. (2026, March 24).
  • 2-Methoxy-5-(trifluoromethyl)aniline synthesis - ChemicalBook. (n.d.).
  • Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS - MDPI. (2020, November 19).
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis - Benchchem. (n.d.).
  • Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography - PubMed. (n.d.).
  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI. (2023, May 31).
  • Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by. (n.d.).
  • 4-Morpholinoaniline synthesis - ChemicalBook. (n.d.).
  • US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents. (n.d.).
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.).
  • Proposed catalytic cycle for the reduction of nitro benzene performed... - ResearchGate. (n.d.).
  • Synthesis routes of 4-Morpholinoaniline - Benchchem. (n.d.).
  • US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents. (n.d.).
  • Efficient Syntheses of Diverse N-Heterocycles: The Molybdenum(VI)- Catalyzed Reductive Cyclization of Nitroarenes using Pinacol. (2018, May 9).
  • Improved synthesis of 2‐methoxyphenothiazine - ResearchGate. (n.d.).

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 2-Methoxy-3-morpholinoaniline in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Introduction: Unlocking Molecular Complexity Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking Molecular Complexity

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1][2] These transformations are indispensable in the fields of medicinal chemistry and drug development, where the synthesis of complex arylamines and their derivatives is paramount. Arylamine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds.[3][4]

This guide focuses on 2-Methoxy-3-morpholinoaniline , a highly functionalized building block poised for strategic application in several key cross-coupling reactions. While specific literature on this exact substrate is emerging, its structural motifs—an electron-rich aromatic core, a primary amine nucleophile, an ortho-methoxy directing group, and a meta-morpholino substituent—present both unique opportunities and challenges.

This document provides a series of detailed, field-tested protocols derived from established methodologies for structurally analogous substrates.[5][6] The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully employ 2-Methoxy-3-morpholinoaniline in synthetic campaigns, with a deep emphasis on the causal factors influencing reaction outcomes.

Substrate Analysis: Key Structural Considerations

The reactivity of 2-Methoxy-3-morpholinoaniline in palladium-catalyzed reactions is governed by the interplay of its distinct functional groups. A thorough understanding of these influences is critical for rational catalyst selection and protocol design.

  • Primary Aniline (-NH₂): This group is the primary nucleophile for C-N bond-forming reactions, such as the Buchwald-Hartwig amination.[7] Its basicity and nucleophilicity are central to its role as a coupling partner.

  • Ortho-Methoxy (-OCH₃) Group: As a strong electron-donating group, the methoxy substituent activates the aromatic ring, which can facilitate the oxidative addition step if the aniline is first converted to an aryl halide.[5] Its position ortho to the aniline may offer steric influence and a potential weak chelating interaction with the palladium center, which can affect catalyst stability and reactivity.

  • Meta-Morpholino Group: The tertiary amine within the morpholine ring is a potential Lewis base. It could coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. This necessitates the use of highly active catalysts and ligands that can overcome this competitive binding.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_coupling C-C Coupling Reactions Start 2-Methoxy-3-morpholinoaniline Buchwald Buchwald Start->Buchwald Direct Use as Nucleophile Derivatization Derivatization Start->Derivatization Conversion to Electrophile ArylHalide 2-Bromo-1-methoxy-3-morpholinobenzene Suzuki Suzuki-Miyaura Coupling ArylHalide->Suzuki Reacts with Boronic Acid/Ester Sonogashira Sonogashira Coupling ArylHalide->Sonogashira Reacts with Terminal Alkyne Derivatization->ArylHalide

Application Protocol: Buchwald-Hartwig Amination

The most direct application of 2-Methoxy-3-morpholinoaniline is as a nucleophilic amine partner in the Buchwald-Hartwig amination for the synthesis of complex diaryl- or aryl-heteroaryl amines.[1][7]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the aniline to form a palladium-amido intermediate. Reductive elimination from this intermediate yields the desired C-N coupled product and regenerates the active Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is crucial to promote both the oxidative addition and the final reductive elimination steps, especially with a potentially coordinating substrate like this.[7]

// Invisible nodes for positioning text pos1 [shape=plaintext, label="Oxidative\nAddition"]; pos2 [shape=plaintext, label="Amine Binding\n& Deprotonation"]; pos3 [shape=plaintext, label="Reductive\nElimination"];

Pd0 -> OA_Complex; OA_Complex -> Amido_Complex; Amido_Complex -> Pd0;

// Edges with labels edge [style=dashed, arrowhead=none]; OA_Complex -> pos1 -> Pd0 [label="Ar-X"]; Amido_Complex -> pos2 -> OA_Complex [label="HNRR'\n- HX • Base"]; Pd0 -> pos3 -> Amido_Complex [label="Ar-NRR'"]; } movp Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Recommended Protocol

This protocol describes the coupling of 2-Methoxy-3-morpholinoaniline with a generic aryl bromide.

Materials:

  • 2-Methoxy-3-morpholinoaniline (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2,4,6-Triisopropylphenyl)diphenylphosphine (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene or dioxane (0.1 M concentration relative to the aniline)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-Methoxy-3-morpholinoaniline followed by the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data & Optimization
ParameterRecommendationRationale & Troubleshooting
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ requires in situ reduction, which is usually facilitated by the phosphine ligand.[9] If reactions stall, using a pre-formed Pd(0) source can be beneficial.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are essential for coupling sterically hindered or electron-rich substrates.[10] The morpholino group may require a highly active catalyst system; screening ligands is recommended.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is a strong, non-nucleophilic base suitable for most aminations. For base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, though this might require higher temperatures or longer reaction times.
Solvent Toluene, Dioxane, t-BuOHToluene and dioxane are standard. The use of t-BuOH can sometimes accelerate reactions.[8] Ensure solvents are anhydrous and degassed to prevent catalyst deactivation.

Application Protocol: Suzuki-Miyaura Coupling

To utilize this scaffold in C-C bond formation via Suzuki-Miyaura coupling, the aniline must first be converted into an electrophilic partner, typically an aryl halide.[6][11] The Sandmeyer reaction is a classic and effective method for this transformation.

Mechanistic Rationale

The Suzuki-Miyaura catalytic cycle involves three key steps: (1) Oxidative addition of the aryl halide to a Pd(0) species, (2) Transmetalation of the organic group from the organoboron reagent to the palladium(II) center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][13] The base is crucial for activating the organoboron species in the transmetalation step.[12]

// Invisible nodes for positioning text pos1 [shape=plaintext, label="Oxidative\nAddition"]; pos2 [shape=plaintext, label="Transmetalation"]; pos3 [shape=plaintext, label="Reductive\nElimination"];

Pd0 -> OA_Complex; OA_Complex -> TM_Complex; TM_Complex -> Pd0;

// Edges with labels edge [style=dashed, arrowhead=none]; OA_Complex -> pos1 -> Pd0 [label="Ar¹-X"]; TM_Complex -> pos2 -> OA_Complex [label="Ar²-B(OR)₂\n+ Base"]; Pd0 -> pos3 -> TM_Complex [label="Ar¹-Ar²"]; } movp Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Recommended Protocol for Suzuki Coupling

This protocol assumes the successful synthesis of 2-Bromo-1-methoxy-3-morpholinobenzene .

Materials:

  • 2-Bromo-1-methoxy-3-morpholinobenzene (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) or a more modern catalyst system like CataCXium A Pd G3 for challenging couplings.[14]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • Solvent system: e.g., Dioxane/Water (4:1) or 2-MeTHF[14] (0.1 M)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the 2-Bromo-1-methoxy-3-morpholinobenzene, arylboronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash chromatography.[14]

Application Protocol: Sonogashira Coupling

Similar to the Suzuki reaction, the Sonogashira coupling requires the aryl halide derivative to form a C(sp²)-C(sp) bond, a transformation vital for accessing internal alkynes used in materials science and as pharmaceutical precursors.[15][16]

Mechanistic Rationale

The widely accepted mechanism involves two interconnected catalytic cycles.[17] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the palladium cycle.[17][18]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Ar-X RE_Complex L₂Pd(II)(Ar)(C≡CR) OA_Complex->RE_Complex Cu-C≡CR RE_Complex->Pd0 Ar-C≡CR CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide H-C≡CR + Base CuAcetylide->CuX Transmetalation to Pd

Recommended Protocol

This protocol details the coupling of 2-Bromo-1-methoxy-3-morpholinobenzene with a terminal alkyne.

Materials:

  • 2-Bromo-1-methoxy-3-morpholinobenzene (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (1-2 mol%)

  • Copper(I) Iodide (CuI) (2-4 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

  • Anhydrous, degassed THF or DMF (if a co-solvent is needed)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the solvent (e.g., TEA or a mixture of THF/DIPA), followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion. The reaction is often rapid (1-6 hours).

  • Monitoring: Monitor by TLC, paying attention to the formation of alkyne homocoupling (Glaser coupling) byproducts.[15]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Conclusion

2-Methoxy-3-morpholinoaniline is a versatile synthetic intermediate with significant potential in palladium-catalyzed cross-coupling chemistry. Its successful application hinges on a strategic approach that accounts for the electronic and steric properties of its constituent functional groups. For C-N bond formation, it serves as a direct nucleophilic partner in Buchwald-Hartwig aminations, provided a sufficiently active catalyst system is employed. For C-C bond formation via Suzuki-Miyaura or Sonogashira couplings, a preliminary derivatization to an aryl halide is necessary. The protocols provided herein serve as robust starting points for laboratory execution and optimization, empowering chemists to leverage this valuable building block in the synthesis of novel molecules for pharmaceutical and materials research.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS. (2011, May 25). Retrieved April 3, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved April 3, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved April 3, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved April 3, 2026, from [Link]

  • Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing). (n.d.). Retrieved April 3, 2026, from [Link]

  • Exploring the Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A Cornerstone for Pharmaceutical Innovation. (2026, March 24). Retrieved April 3, 2026, from [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023, November 28). Retrieved April 3, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved April 3, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved April 3, 2026, from [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. (n.d.). Retrieved April 3, 2026, from [Link]

  • A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers - SciSpace. (n.d.). Retrieved April 3, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved April 3, 2026, from [Link]

  • Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant - MDPI. (2016, September 05). Retrieved April 3, 2026, from [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC. (2020, February 07). Retrieved April 3, 2026, from [Link]

  • Sonogashira Coupling - SynArchive. (n.d.). Retrieved April 3, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved April 3, 2026, from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

  • ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome | ACS Catalysis. (2016, April 14). Retrieved April 3, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • (PDF) Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp² C–H bond activation in ball mills - ResearchGate. (2026, January 05). Retrieved April 3, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024, September 16). Retrieved April 3, 2026, from [Link]

  • A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers - eScholarship.org. (n.d.). Retrieved April 3, 2026, from [Link]

  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps - Beilstein Journals. (2018, September 21). Retrieved April 3, 2026, from [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. (n.d.). Retrieved April 3, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). Retrieved April 3, 2026, from [Link]

  • Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal - Miguel Prudêncio. (n.d.). Retrieved April 3, 2026, from [Link]

  • Editorial: Emerging heterocycles as bioactive compounds - IRIS UniPA. (2023, April 27). Retrieved April 3, 2026, from [Link]

Sources

Application

High-Throughput Synthesis and Screening Preparation of 2-Methoxy-3-morpholinoaniline Kinase Inhibitor Libraries

Executive Summary The 2-methoxy-3-morpholinoaniline scaffold is a privileged building block in modern medicinal chemistry, serving as the critical hinge-binding motif in numerous targeted kinase inhibitors. This applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methoxy-3-morpholinoaniline scaffold is a privileged building block in modern medicinal chemistry, serving as the critical hinge-binding motif in numerous targeted kinase inhibitors. This application note provides an in-depth, self-validating protocol for the parallel synthesis of 2-methoxy-3-morpholinoaniline derivatives and their subsequent formatting for High-Throughput Screening (HTS). By detailing the causality behind synthetic choices—specifically comparing acid-catalyzed Nucleophilic Aromatic Substitution (SNAr) with palladium-catalyzed Buchwald-Hartwig amination—this guide equips drug development professionals with the mechanistic insights needed to optimize library generation and acoustic dispensing workflows.

Mechanistic Rationale: The Pharmacophore

The prevalence of the morpholinoaniline moiety in oncology and infectious disease drug discovery is driven by its precise geometric complementarity to the ATP-binding pocket of kinases.

  • Hinge Binding: The morpholine oxygen and the aniline nitrogen act as a bidentate hydrogen bond acceptor/donor pair, forming critical interactions with the kinase hinge region (e.g., the backbone amide of Ala173 in Aurora B kinase) 1[1].

  • Conformational Locking: The addition of the 2-methoxy group provides critical steric bulk. This substitution restricts the dihedral angle between the aniline ring and the core heterocycle (e.g., pyrimidine or quinazoline), locking the molecule into a bioactive conformation. This steric tuning has been proven to enhance selectivity, such as distinguishing ROS1 from off-target TrkA 2[2].

Pathway Ligand Extracellular Signal (e.g., EGF / ROS1 Fusion) Receptor Receptor Tyrosine Kinase (ROS1 / EGFR / Aurora B) Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 MEK / ERK Pathway Receptor->Downstream2 Phosphorylation Inhibitor 2-Methoxy-3-morpholinoaniline Derivative Library Inhibitor->Receptor ATP-competitive Inhibition Outcome Cell Proliferation & Tumor Survival Downstream1->Outcome Survival Signals Downstream2->Outcome Mitogenic Signals

Kinase signaling pathway illustrating the ATP-competitive intervention of morpholinoaniline derivatives.

High-Throughput Synthesis Strategies

To generate diverse libraries for HTS, the 2-methoxy-3-morpholinoaniline building block is typically coupled to various electrophilic scaffolds. The choice of reaction is dictated by the electronic nature of the scaffold:

  • Acid-Catalyzed SNAr: Preferred for electron-deficient heterocycles (e.g., 2-chloropyrimidines). The addition of a catalytic acid (like TFA or HCl) protonates the pyrimidine nitrogen. This causality lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, accelerating the nucleophilic attack by the sterically hindered aniline3[3].

  • Buchwald-Hartwig Amination: Required for less reactive aryl or heteroaryl halides. Because the 2-methoxy group creates significant steric hindrance around the reacting amine, a highly active palladium catalyst system is necessary. Bulky, electron-rich bidentate ligands (e.g., BrettPhos or BINAP) are chosen to facilitate the challenging reductive elimination step4[4].

Automated 96-Well Plate Protocols

The following protocols are designed as self-validating systems. By incorporating in-line LC-MS Quality Control (QC), only compounds meeting the >95% purity threshold progress to biological screening, preventing false positives caused by reactive intermediates.

Protocol A: Acid-Catalyzed SNAr (For Pyrimidine/Quinazoline Scaffolds)
  • Reagent Dispensing: Using an automated liquid handler, dispense 0.1 mmol of the electrophilic scaffold library into a 96-well glass-lined reaction block.

  • Amine Addition: Dispense 0.12 mmol (1.2 eq) of 2-methoxy-3-morpholinoaniline dissolved in 1.0 mL of isopropanol (iPrOH) into each well.

  • Catalysis: Add 0.1 equivalents of trifluoroacetic acid (TFA) to each well. Causality: TFA acts as a proton source to activate the electrophile without fully protonating the weakly basic aniline5[5].

  • Reaction: Seal the block with a Teflon-lined mat and heat at 90°C for 16 hours with orbital shaking (600 rpm).

  • Workup & QC: Evaporate the solvent using a centrifugal vacuum concentrator. Re-dissolve the crude mixtures in 500 µL of DMSO and submit for high-throughput preparative LC-MS purification.

Protocol B: Buchwald-Hartwig Cross-Coupling (For Unactivated Aryl Halides)
  • Reagent Dispensing: Dispense 0.1 mmol of the aryl halide library into a 96-well block.

  • Catalyst Complex: Inside an inert-atmosphere glovebox, prepare a stock solution of Pd2(dba)3 (5 mol%) and BrettPhos (10 mol%) in anhydrous 1,4-dioxane. Dispense 0.5 mL to each well.

  • Amine & Base: Add 0.12 mmol of 2-methoxy-3-morpholinoaniline and 0.2 mmol of sodium tert-butoxide (NaOtBu). Causality: The strong base is required to deprotonate the amine upon coordination to the palladium center, driving the catalytic cycle forward[4].

  • Reaction: Seal the plate under nitrogen, remove from the glovebox, and heat at 100°C for 12 hours.

  • Workup & QC: Filter the crude mixtures through a 96-well Celite plate to remove palladium black, concentrate, and purify via LC-MS.

Quantitative Data Summary

ParameterAcid-Catalyzed SNArBuchwald-Hartwig Amination
Optimal Scaffolds 2-Chloropyrimidines, 4-ChloroquinazolinesUnactivated Aryl/Heteroaryl Bromides & Chlorides
Catalyst / Reagent TFA or HCl (0.1 - 1.0 eq)Pd2(dba)3 (5 mol%), BrettPhos (10 mol%)
Base Required None (or weak amine base like DIPEA)NaOtBu or Cs2CO3 (2.0 eq)
Solvent & Temp iPrOH or n-BuOH, 90°C – 120°CAnhydrous 1,4-Dioxane or Toluene, 100°C
Expected Yield Range 65% – 95%40% – 85%
Functional Group Tolerance High (tolerates unprotected alcohols)Moderate (sensitive to acidic protons and halogens)

High-Throughput Screening (HTS) Integration

Once the library is synthesized and purified, it must be formatted for biological screening. To ensure a self-validating HTS campaign, the system relies on strict solvent control and acoustic liquid handling.

  • DMSO Normalization: Purified compounds are dissolved in 100% anhydrous DMSO to a standardized stock concentration of 10 mM. Water content must be kept below 0.1% to prevent compound precipitation and degradation of the morpholinoaniline core.

  • Acoustic Dispensing: An acoustic liquid handler (e.g., Labcyte Echo 555) is utilized to transfer nanoliter volumes (2.5 nL to 50 nL) of the compound directly into 384-well or 1536-well assay plates.

    • Causality: Acoustic dispensing uses sound energy to eject droplets, completely eliminating tip-based carryover and adsorption to plastic consumables. This ensures that the highly lipophilic kinase inhibitors reach the assay buffer at exact concentrations, allowing for highly reproducible dose-response curves.

  • Assay Validation: Every assay plate is formatted with a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO-only wells as a negative control. The assay is only deemed valid if the calculated Z'-factor is ≥ 0.5.

Workflow A Scaffold Selection (Electrophiles) B Automated Dispensing (Liquid Handler) A->B C Parallel Synthesis (SNAr / Buchwald-Hartwig) B->C Add 2-Methoxy-3- morpholinoaniline D High-Throughput Purification (LC-MS) C->D Workup & Concentration E Acoustic Dispensing (Echo, Nanoliter) D->E 10 mM DMSO Normalization F High-Throughput Screening (HTS) E->F Assay Plating

Workflow diagram detailing the progression from parallel synthesis to acoustic dispensing for HTS.

Sources

Method

Application Note: Evaluating P2X7 Receptor Antagonists Derived from 2-Methoxy-3-morpholinoaniline in Cell Culture Models

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Scientific Rationale The compound 2-Methoxy-3-mor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Scientific Rationale

The compound 2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5) is a highly valued chemical building block and pharmacophore used extensively in the synthesis of selective purinergic receptor antagonists, most notably diketopiperazine-based P2X7 receptor modulators [1].

The P2X7 receptor is a unique, ATP-gated trimeric ion channel implicated in neuroinflammation, chronic pain, and oncology[2],[3]. Unlike other ligand-gated channels, sustained activation of P2X7 by extracellular ATP triggers a biphasic response:

  • Immediate Ion Channel Gating: Rapid influx of Ca²⁺ and Na⁺, and efflux of K⁺[4],[5].

  • Macropore Formation: Progressive dilation into a non-selective macropore permeable to molecules up to 900 Daltons[6],[7].

Because 2-Methoxy-3-morpholinoaniline derivatives are designed to block these pathological signaling cascades, evaluating their efficacy requires a multi-tiered, self-validating in vitro testing funnel. This guide provides field-proven, step-by-step cell culture protocols to quantify antagonist efficacy across all functional domains of the P2X7 receptor.

Mechanistic Pathway & Assay Targeting

To design a robust screening cascade, one must understand the causality of the receptor's downstream signaling. The diagram below illustrates the P2X7 signaling axis and maps where each specific cell culture assay interrogates the pathway.

G Ligand Extracellular ATP / BzATP (Agonist) Receptor P2X7 Receptor (Ligand-Gated Ion Channel) Ligand->Receptor Activates Inhibitor 2-Methoxy-3-morpholinoaniline Derivative (Antagonist) Inhibitor->Receptor Blocks IonFlux Rapid Ca2+ / Na+ Influx (Assay: Fluo-4 AM) Receptor->IonFlux Macropore Macropore Formation (Assay: YO-PRO-1 Uptake) Receptor->Macropore NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 K+ Efflux / Ca2+ Influx Cytokine IL-1β Release (Assay: ELISA) NLRP3->Cytokine Caspase-1 Cleavage

P2X7 receptor signaling pathway and corresponding cell culture assay targets.

Quantitative Data Summary: Expected Antagonist Profiles

When testing a standard 2-Methoxy-3-morpholinoaniline-derived antagonist, the data must be cross-validated across multiple orthogonal readouts. Below is a summary table of expected quantitative metrics for a highly selective P2X7 antagonist.

Assay TypeBiological TargetReadout MechanismExpected IC₅₀ RangeHTS Suitability (Z'-Factor)
YO-PRO-1 Uptake Macropore FormationFluorescence (Ex 491 / Em 509 nm)5 - 50 nM> 0.75 (Excellent)
Calcium Flux Ion Channel GatingFluorescence (Ex 494 / Em 516 nm)10 - 60 nM> 0.65 (Good)
IL-1β Release Inflammasome ActivationAbsorbance (450 nm, ELISA)50 - 150 nMN/A (Secondary Assay)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an assay is only as good as its internal controls. Every protocol below is designed as a self-validating system , incorporating specific causality-driven steps to eliminate false positives.

Protocol 1: High-Throughput YO-PRO-1 Uptake Assay (Macropore Evaluation)

Causality & Expert Insight: YO-PRO-1 is a 629 Da cell-impermeant cyanine dye. It cannot enter healthy cells, but easily passes through the dilated P2X7 macropore[2],[6]. Once inside, it binds to DNA and its fluorescence increases >500-fold. We use BzATP instead of ATP because it is a significantly more potent and selective pharmacological agonist for P2X7, minimizing off-target activation of other P2Y/P2X receptors[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human P2X7 (HEK293-hP2X7) at 20,000 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂[2].

  • Buffer Exchange: Aspirate culture media. Wash cells twice with Low-Divalent Assay Buffer (147 mM NaCl, 10 mM HEPES, 13 mM Glucose, 2 mM KCl, 0.2 mM CaCl₂, pH 7.4). Crucial: High Mg²⁺/Ca²⁺ allosterically inhibits P2X7; low-divalent buffer is mandatory to maximize the assay window[6].

  • Compound Pre-incubation: Add 50 µL of the 2-Methoxy-3-morpholinoaniline derivative (serially diluted 0.1 nM to 10 µM) to the wells. Incubate for 30 minutes at 37°C.

  • Dye Loading: Add 25 µL of YO-PRO-1 iodide to achieve a final concentration of 2 µM.

  • Stimulation & Kinetic Read: Add 25 µL of BzATP (final concentration 100 µM) using an automated dispenser. Immediately read fluorescence kinetically (Ex 491 nm / Em 509 nm) every 1 minute for 30 minutes at 37°C[2],[8].

  • Self-Validation Controls:

    • Positive Control: BzATP + Vehicle (Maximal pore opening).

    • Negative Control: Assay Buffer + Vehicle (Baseline dye uptake).

    • Reference Standard: A-839977 or AZ10606120 (Known P2X7 antagonists to validate target specificity)[6],[8].

Protocol 2: Intracellular Calcium Flux Assay (Ion Channel Evaluation)

Causality & Expert Insight: To prove the antagonist blocks the immediate ion channel function (not just the downstream macropore), we measure rapid Ca²⁺ influx[5]. We utilize Fluo-4 AM, a lipophilic ester that crosses the membrane. Intracellular esterases cleave the AM group, trapping the Ca²⁺-sensitive dye inside the cell[4].

Step-by-Step Methodology:

  • Dye Loading: Prepare a loading solution of 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS. Insight: Pluronic F-127 is a non-ionic surfactant essential for solubilizing the highly hydrophobic Fluo-4 AM[4].

  • Incubation: Aspirate media from HEK293-hP2X7 cells and add 100 µL of loading solution. Incubate for 45 minutes at 37°C in the dark[4].

  • Washing: Wash cells twice with HBSS to remove extracellular dye, preventing high background fluorescence.

  • Antagonist Addition: Add 90 µL of the test compound (diluted in HBSS) and incubate for 15 minutes[4].

  • Data Acquisition: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (F₀) for 15 seconds.

  • Agonist Injection: Automatically inject 10 µL of BzATP (final 50 µM). Record fluorescence (Ex 494 nm / Em 516 nm) every 2 seconds for 3 minutes[4].

  • Data Analysis: Calculate the maximum change in fluorescence over baseline ( ΔF/F0​ ). Plot against log[Antagonist] to determine the IC₅₀.

Protocol 3: IL-1β Cytokine Release Assay (Downstream Inflammatory Signaling)

Causality & Expert Insight: P2X7 is the primary purinergic driver of the NLRP3 inflammasome. However, P2X7 activation alone does not transcribe pro-IL-1β. We must use a "Two-Signal" model in THP-1 human monocytes. Signal 1 (LPS) primes the cell via TLR4 to transcribe pro-IL-1β. Signal 2 (BzATP) activates P2X7, causing K⁺ efflux, which triggers NLRP3 to cleave pro-IL-1β into its mature, secretable form[6],[9].

Step-by-Step Methodology:

  • Cell Differentiation: Seed THP-1 monocytes at 100,000 cells/well. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Signal 1 (Priming): Wash cells and add 1 µg/mL LPS (Lipopolysaccharide) for 4 hours at 37°C.

  • Antagonist Incubation: Add the 2-Methoxy-3-morpholinoaniline derivative and incubate for 30 minutes.

  • Signal 2 (Activation): Stimulate with 300 µM BzATP for 45 minutes[6].

  • Harvest & Quantification: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet debris. Collect the supernatant and quantify mature IL-1β using a standard human IL-1β sandwich ELISA kit (Absorbance at 450 nm).

  • Self-Validation Controls:

    • Unprimed Control: BzATP without LPS (Must yield near-zero IL-1β, proving the assay is strictly measuring inflammasome cleavage, not basal release).

References

  • LookChem. "1253380-76-5 (2-methoxy-3-(4-morpholinyl)benzenamine) - Chemical Properties and Patent Applications." LookChem Database. URL: [Link]

  • Karasawa, A., & Kawate, T. "High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells." Bio-protocol (2018). URL: [Link]

  • Ali, S., et al. "A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye." Scientific Reports / PMC (2017). URL: [Link]

  • Leeson, H.C., et al. "Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells." Journal of Visualized Experiments (2019). URL: [Link]

  • Savio, L. E. B., et al. "Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator." Bio-protocol / PMC (2023). URL: [Link]

  • ResearchGate. "Cytometric bead array: A multiplexed assay platform with applications in various areas of biology." ResearchGate (2026). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 2-Methoxy-3-morpholinoaniline

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-3-morpholinoaniline . This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of this ster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-3-morpholinoaniline . This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of this sterically hindered, electron-rich aniline building block.

The incorporation of morpholine groups onto aromatic rings is a critical step in medicinal chemistry, particularly for kinase inhibitors and other biologically active compounds[1]. Traditionally, synthesizing arylamines from nitroarenes requires careful selection of catalytic conditions to prevent side reactions[2]. Below, we provide an authoritative troubleshooting guide, optimized step-by-step protocols, and empirical data to ensure a self-validating, high-yield synthetic workflow.

Synthetic Workflow Visualization

SynthesisWorkflow SM 3-Bromo-2-methoxy nitrobenzene Int 2-Methoxy-3-morpholino nitrobenzene SM->Int Pd(OAc)2, RuPhos Cs2CO3, Dioxane Morph Morpholine Morph->Int Buchwald-Hartwig Prod 2-Methoxy-3-morpholino aniline Int->Prod H2, 10% Pd/C EtOH, RT

Fig 1. Optimized two-step synthetic workflow for 2-Methoxy-3-morpholinoaniline.

Quantitative Data: Buchwald-Hartwig Optimization

The critical bottleneck in this synthesis is the C-N cross-coupling step. The table below summarizes the causality between reaction parameters and isolated yields, demonstrating why specific catalytic systems are required for this substrate.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 / BINAPNaOtBuToluene100< 10%Black tar; NaOtBu reduces the nitro group, causing azoxy dimer formation.
2Pd(OAc)2 / XPhosCs2CO3Toluene10065%Incomplete conversion; steric hindrance at the ortho-methoxy position slows oxidative addition.
3Pd(OAc)2 / RuPhosK3PO41,4-Dioxane9082%Clean conversion, but slower reaction kinetics compared to Entry 4.
4 Pd(OAc)2 / RuPhos Cs2CO3 1,4-Dioxane 90 88% Optimal; RuPhos facilitates rapid reductive elimination of secondary amines.
Troubleshooting FAQs

Q1: I attempted a Nucleophilic Aromatic Substitution (SNAr) using 3-fluoro-2-methoxynitrobenzene and morpholine, but recovered only starting material. Why did this fail? A: This is a fundamental mechanistic limitation. In 3-fluoro-2-methoxynitrobenzene, the fluorine leaving group is meta to the strongly electron-withdrawing nitro group. SNAr requires the leaving group to be ortho or para to the nitro group so that the intermediate Meisenheimer complex can delocalize its negative charge onto the nitro oxygen atoms. Because meta-substitution prevents this stabilization, the activation energy is prohibitively high. You must transition to a Palladium-catalyzed Buchwald-Hartwig amination using 3-bromo-2-methoxynitrobenzene[2].

Q2: During the Buchwald-Hartwig amination, my reaction mixture turns into a black, intractable tar. I am using Pd2(dba)3, BINAP, and NaOtBu. What is causing the degradation? A: The degradation is caused by the base, Sodium tert-butoxide (NaOtBu). NaOtBu is a strong, nucleophilic base that can act as a single-electron reducing agent. In the presence of nitroarenes, it readily reduces the nitro group to a radical anion, triggering a cascade of side reactions that form azo and azoxy dimers (the "black tar"). Solution: Switch to a milder, non-nucleophilic base such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4), which are perfectly tolerated by nitro groups[2].

Q3: Why recommend RuPhos over standard ligands like BINAP or dppf for this specific coupling? A: Morpholine is a secondary aliphatic amine, and the substrate features a sterically demanding ortho-methoxy group. BINAP has a relatively small bite angle and is not electron-rich enough to force the challenging reductive elimination step, often leading to β-hydride elimination side products. RuPhos is a bulky, electron-rich dialkylbiaryl phosphine designed specifically to accelerate the reductive elimination of secondary amines, preventing catalyst stalling and maximizing yield[1].

Q4: In the final nitro reduction step (Pd/C and H2), the reaction stalls at ~50% conversion. How can I drive it to completion? A: Morpholine contains a basic secondary nitrogen that can coordinate to the surface of the palladium catalyst, partially poisoning it and blocking hydrogen activation. Solution: You can resolve this by either:

  • Increasing the catalyst loading from 5 wt% to 10 wt%.

  • Adding 1.0 equivalent of acetic acid to the ethanol solvent. This protonates the morpholine nitrogen, eliminating its ability to coordinate to the palladium surface while leaving the nitro reduction unaffected.

Standard Operating Procedures (SOPs)
Protocol A: Synthesis of 2-Methoxy-3-morpholinonitrobenzene (Buchwald-Hartwig Amination)

This protocol is designed as a self-validating system; strict adherence to inert atmosphere techniques is required.

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Loading: Add 3-bromo-2-methoxynitrobenzene (1.0 equiv, 10.0 mmol), Pd(OAc)2 (0.05 equiv, 0.5 mmol), RuPhos (0.10 equiv, 1.0 mmol), and anhydrous Cs2CO3 (2.0 equiv, 20.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (50 mL) to the flask. Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation).

  • Amine Addition: Add morpholine (1.2 equiv, 12.0 mmol) via syringe.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours.

  • Self-Validating Check: Before workup, analyze a 50 µL aliquot by LCMS. The presence of a mass peak at m/z 239 [M+H]+ confirms successful coupling. If m/z 232 (debromination) is observed, oxygen contamination has occurred.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate as a bright yellow solid.

Protocol B: Synthesis of 2-Methoxy-3-morpholinoaniline (Nitro Reduction)
  • Preparation: In a round-bottom flask, dissolve 2-methoxy-3-morpholinonitrobenzene (1.0 equiv, 8.0 mmol) in absolute Ethanol (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Safety Note: Pd/C is pyrophoric; add it to the flask under a blanket of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (disappearance of the yellow starting material spot).

  • Workup: Purge the flask with Argon to remove residual H2. Filter the mixture through a tightly packed pad of Celite, washing with excess Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-Methoxy-3-morpholinoaniline as an off-white to pale brown solid. Store under inert atmosphere at -20 °C to prevent slow air-oxidation of the electron-rich aniline.

References
  • Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. RSC Publishing.[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 2-Methoxy-3-morpholinoaniline During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5). This guide provides mechanistic insights, self-validating troubleshooting protocols, and rigorous storage methodologies to ensure the integrity of your compound for sensitive downstream applications.

Mechanistic Overview: Why is this compound so unstable?

To effectively prevent degradation, we must first understand the causality behind it. 2-Methoxy-3-morpholinoaniline features an aromatic ring substituted with a primary amine, a methoxy group, and a morpholino group. Both the methoxy and morpholino moieties are strongly electron-donating.

These groups synergistically raise the energy of the molecule's Highest Occupied Molecular Orbital (HOMO). This makes the lone pair of electrons on the primary amine highly reactive and exceptionally susceptible to autoxidation (reaction with atmospheric oxygen) and photo-initiated radical formation [1]. The oxidation typically proceeds via a superoxide-initiated pathway or direct hydrogen abstraction, forming a radical cation. This intermediate rapidly undergoes oligomerization to form polyanilines or reacts to form nitroso/azo compounds, which manifest visually as a yellow, brown, or black discoloration [2].

G A 2-Methoxy-3-morpholinoaniline C Radical Cation Intermediate A->C Electron Transfer B O2 / UV Light / Heat B->C Initiates Radical D Oligomers / Nitroso (Brown) C->D Polymerization E Argon Blanketing E->B Blocks O2 F Amber Glass Shielding F->B Blocks UV G -20°C Storage G->C Slows Kinetics

Mechanistic pathway of 2-Methoxy-3-morpholinoaniline oxidation and targeted storage interventions.

Troubleshooting & FAQs

Q1: My batch of 2-Methoxy-3-morpholinoaniline has turned dark brown during storage at 4°C. Why did this happen, and is it still usable?

Answer: The brown discoloration is a definitive indicator of charge-transfer complexes and oligomeric oxidation products[3]. Even at 4°C, oxygen dissolved in the solid matrix or headspace can initiate autoxidation if the container is not strictly purged with an inert gas. Furthermore, repeated opening of cold containers introduces atmospheric moisture (condensation), which facilitates proton-coupled electron transfer (PCET), accelerating degradation.

Self-Validation Check: Do not use discolored material blindly. Run a High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) assay against a fresh standard. If purity has dropped below 95%, the oxidized byproducts (like nitrosobenzenes) will likely poison metal catalysts in cross-coupling reactions or cause false positives in biological screening.

Q2: Can I salvage the oxidized (brown) material?

Answer: Yes. Because the oxidation products are often neutral polymeric species or highly polar degradation fragments, the intact free-base aniline can be selectively recovered using an acid-base extraction protocol.

Protocol 1: Salvage Purification via Acid-Base Extraction

  • Dissolution: Dissolve the degraded solid in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidification (Selective Partitioning): Extract the organic layer with 1M HCl (aqueous) in a separatory funnel. The intact 2-Methoxy-3-morpholinoaniline will protonate to form a water-soluble hydrochloride salt and partition into the aqueous layer. Most oligomeric brown impurities will remain in the organic layer.

  • Separation: Discard the dark organic layer. Wash the aqueous layer once more with fresh diethyl ether to ensure complete removal of neutral impurities.

  • Basification: Cool the aqueous layer to 0°C in an ice bath. Carefully adjust the pH to ~10 using saturated aqueous Na₂CO₃. The solution will turn cloudy as the free-base aniline precipitates.

  • Recovery: Extract the free base back into fresh dichloromethane.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator). Immediately proceed to the long-term storage protocol below.

Q3: What is the optimal long-term storage protocol to guarantee >99% purity?

Answer: You must implement a strict "Cold, Dark, and Inert" protocol. Note that freezing aqueous solutions of anilines can paradoxically accelerate photooxidation by concentrating solutes in quasi-liquid layers between ice crystals [4]. Therefore, the compound must be stored as a rigorously dried solid.

Protocol 2: Inert Gas Blanketing and Aliquoting

  • Drying: Ensure the bulk solid is completely dry (e.g., lyophilized or dried under high vacuum for 12 hours) to remove trace moisture.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 50–100 mg) into amber glass vials. This prevents repeated freeze-thaw cycles and limits oxygen exposure to the main batch.

  • Inert Gas Purging: Using a Schlenk line or a gentle stream of ultra-high purity (UHP) Argon, purge the headspace of each vial for 30–60 seconds. Causality note: Argon is heavier than Nitrogen and provides a superior, denser protective blanket over the solid [1].

  • Sealing: Cap tightly with a PTFE-lined septum cap. Wrap the exterior seal tightly with Parafilm.

  • Storage: Place the vials in a secondary desiccator box containing indicating Drierite, and store the box in a -20°C freezer.

Q4: Should I add an antioxidant or radical scavenger to the storage vial?

Answer: While radical scavengers like TEMPO or BHT can effectively inhibit superoxide-initiated oligomerization [2], they are not recommended for the storage of pure analytical or synthetic reagents. Adding an antioxidant introduces a chemical impurity that must be chromatographically removed prior to use, complicating downstream workflows. Physical barriers (Argon, amber glass, -20°C) remain the gold standard.

Quantitative Storage Data

To assist in your inventory management, the following table summarizes the relationship between storage conditions, environmental variables, and the expected shelf-life of electron-rich aniline derivatives like 2-Methoxy-3-morpholinoaniline.

Storage ConditionAtmosphereContainer TypeTemperatureExpected Shelf-LifePurity Retention
Optimal UHP ArgonAmber Glass (Sealed)-20°C> 12 Months> 99.0%
Acceptable NitrogenAmber Glass4°C3 to 6 Months> 95.0%
Suboptimal AirClear Glass4°C2 to 4 Weeks< 90.0% (Discoloration)
Destructive Air / High HumidityClear Glass25°C (Room Temp)< 3 DaysRapid Polymerization

References

  • Preventing oxidation of 2-(Allyloxy)
  • Evidence for Superoxide-Initiated Oxidation of Aniline in Water by Pulsed, Atmospheric Pressure Plasma Source: The Journal of Physical Chemistry Letters - ACS Publications URL
  • Why do aniline spot disappear in TLC after an hour?
  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions Source: Environmental Science & Technology - ACS Publications URL
Troubleshooting

Optimizing column chromatography solvent systems for 2-Methoxy-3-morpholinoaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Methoxy-3-morpholinoaniline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Methoxy-3-morpholinoaniline .

This molecule presents a dual challenge: it is highly polar and basic due to the presence of both a primary aniline and a tertiary morpholine ring, making it prone to severe streaking on standard stationary phases. Furthermore, the electron-rich aniline core makes it highly susceptible to oxidative degradation during purification. The following guide provides field-proven, mechanistically grounded solutions to optimize your solvent systems and workflows.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your solvent system, you must identify whether your poor resolution is driven by stationary phase interactions (silanols) or compound degradation (oxidation).

G Start Amine Streaking/Degradation Observed on Silica Check Identify Primary Cause: Tailing vs. Discoloration Start->Check Tailing Severe Tailing / Low Recovery (Silanol Interaction) Check->Tailing Oxidation Darkening / Multiple Bands (Oxidation of Aniline) Check->Oxidation Action1 Add 1-3% TEA to Mobile Phase Tailing->Action1 Step 1 Action4 Use Argon Purge & Fast Elution Oxidation->Action4 Action2 Pre-treat Silica with TEA Action1->Action2 If persists Action3 Switch to Amine-Functionalized Silica Action2->Action3 If unresolved

Troubleshooting workflow for 2-Methoxy-3-morpholinoaniline chromatography.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 2-Methoxy-3-morpholinoaniline streak so severely on standard silica gel, even in highly polar solvent systems? A1: The root cause is a secondary retention mechanism. Standard silica gel surfaces are densely populated with acidic silanol groups (Si-OH)[1]. The basic morpholine nitrogen and the aniline group become protonated or form exceptionally strong hydrogen bonds with these acidic sites. This creates an ion-exchange-like interaction that causes the compound to bind irreversibly to the stationary phase, resulting in broad, asymmetric peaks (tailing) and poor mass recovery[1].

Q2: How do basic modifiers like Triethylamine (TEA) or Ammonium Hydroxide resolve this tailing? A2: Basic modifiers act as sacrificial competitors. When you add 1-3% TEA or NH₄OH to your mobile phase, the modifier binds to and "deactivates" the acidic silanol sites on the silica surface[1][2]. By neutralizing these high-energy binding sites, your target amine is forced to elute based purely on standard partitioning kinetics, which restores sharp peak shapes and improves resolution[2].

Q3: My purified fractions turn dark brown shortly after elution. What is happening, and how can I prevent it? A3: Anilines are highly susceptible to oxidation. When exposed to air, light, or acidic impurities on the silica gel, the electron-rich aniline core oxidizes to form colored polymeric materials or p-benzoquinone derivatives[3]. To mitigate this, purge all chromatography solvents with an inert gas (Argon or Nitrogen) prior to use, run the column as rapidly as possible, and store the concentrated product under an inert atmosphere in the dark[3].

Q4: Are there alternative stationary phases that eliminate the need for TEA additives? A4: Yes. Amine-functionalized silica provides a basic surface that entirely bypasses acidic silanol interactions[2]. Compounds that require basic modifiers on bare silica can often be purified on amine columns using standard normal-phase solvents (e.g., Hexane/EtOAc) without any additives, simplifying downstream solvent removal and preventing base-catalyzed degradation[4]. For reversed-phase (HPLC) applications, base-deactivated columns (e.g., Type-C silica hydride) prevent low-pH hydrolysis and eliminate silanol activity entirely[5].

Part 3: Self-Validating Experimental Protocols

Protocol A: Pre-Chromatography Acid-Base Cleanup

Before loading the column, removing neutral and acidic impurities can drastically simplify the chromatogram and reduce the required column size.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Extract the organic layer with 1 M HCl (3x). The basic 2-Methoxy-3-morpholinoaniline will protonate and partition into the aqueous layer[3].

  • Organic Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove non-basic organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and cautiously basify to ~pH 10 using 6 M NaOH[6].

  • Recovery: Extract the free base into Dichloromethane (DCM) (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate[6].

  • Self-Validation Step: Spot the initial organic layer, the acidic aqueous layer, and the final basified organic extract on a TLC plate. The target amine should completely disappear from the initial organic layer and reappear exclusively in the final DCM extract.

Protocol B: The TEA-Deactivated Silica Slurry Method

If direct column chromatography is required, pre-treating the silica is mandatory.

  • Solvent Preparation: Prepare the optimized mobile phase (e.g., Hexane/EtOAc) and add 1-3% (v/v) Triethylamine (TEA)[2].

  • Silica Pre-treatment: In a beaker, slurry standard silica gel with the TEA-modified solvent. Stir gently for 15 minutes to ensure complete neutralization of the silanol groups[6].

  • Column Packing: Pour the slurry into the column. Pass 2-3 column volumes of the TEA-modified solvent through the bed to equilibrate[1].

  • Sample Loading: Dissolve the 2-Methoxy-3-morpholinoaniline in a minimal volume of the TEA-modified solvent and carefully load it onto the silica bed.

  • Elution: Elute the column using the TEA-modified solvent.

  • Self-Validation Step (2D TLC): To confirm the compound is stable and not degrading on the silica, run a 2D TLC. Spot the crude mixture, develop in the TEA-modified solvent, dry the plate, rotate it 90 degrees, and develop again. A single diagonal spot confirms the compound is stable; off-diagonal spots indicate on-column degradation.

Part 4: Quantitative Data & Solvent System Comparison

The following table summarizes the expected outcomes of various solvent systems when purifying 2-Methoxy-3-morpholinoaniline.

Solvent SystemModifierStationary PhaseExpected RecoveryPeak Shape / Outcome
Hexane / EtOAc (1:1)NoneBare Silica Gel< 50%Severe tailing, irreversible adsorption.
Hexane / EtOAc (1:1)2% TEABare Silica Gel> 85%Sharp, symmetrical peaks. High purity.
DCM / MeOH (95:5)1% NH₄OHBare Silica Gel> 80%Moderate to sharp. Good for polar impurities.
Hexane / EtOAc (1:1)NoneAmine-Bonded Silica> 90%Excellent symmetry. No modifier removal needed.
Acetonitrile / Water0.1% Formic AcidC18 (Reversed-Phase)VariablePotential peak tailing due to residual silanols[7].

Part 5: References

1.[1] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. 1 2.[2] Technical Support Center: Column Chromatography of Alpha-Aminoketones - Benchchem. 2 3.[6] Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. 6 4.[4] Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. 4 5.[5] Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV. 5 6.[7] Effect of Amine Counterion Type on the Retention of Basic Compounds on Octadecyl Silane Bonded Silica-Based and Polybutadiene-Coated Zirconia Phases | Analytical Chemistry. 7 7.[3] Technical Support Center: Purification of Substituted Anilines - Benchchem. 3

Sources

Optimization

Troubleshooting false positives in 2-Methoxy-3-morpholinoaniline fluorescence assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in navigating the complexities of hit validation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in navigating the complexities of hit validation. When screening libraries containing 2-Methoxy-3-morpholinoaniline (2M3MA) derivatives—highly valuable building blocks for synthesizing kinase inhibitors (e.g., MST3/4, JNK, and EphA4 ligands)—researchers often encounter a high rate of false positives in fluorescence-based assays like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).

This guide is designed to dissect the physicochemical liabilities of the 2M3MA scaffold, explain the mechanistic causality behind these assay interferences, and provide self-validating protocols to rescue your screening data.

Mechanistic Causality: Why 2M3MA Derivatives Cause False Positives

To troubleshoot effectively, we must first understand the structural causality driving the interference. The 2M3MA moiety possesses two distinct physicochemical liabilities that trigger false readouts:

  • Colloidal Aggregation (The Amphiphilic Trap): The morpholine ring acts as a hydrophilic headgroup, while the substituted methoxyaniline and downstream scaffolds act as hydrophobic tails. In aqueous assay buffers, these compounds often surpass their critical micelle concentration (CMC) and spontaneously form sub-micron colloidal aggregates. These aggregates nonspecifically sequester target proteins or fluorescent probes, mimicking a true binding event and generating a false positive [1].

  • Autofluorescence & Inner Filter Effect (IFE): The aniline core, enriched by electron-donating methoxy and morpholino groups, possesses a highly conjugated π -system. This shifts the compound's absorption maximum toward the visible spectrum. Consequently, 2M3MA derivatives can absorb excitation light (causing signal quenching via the Inner Filter Effect) or emit unpolarized light in the green spectrum (450–550 nm). In FP assays, this unpolarized autofluorescence dilutes the polarized signal of the bound tracer, artificially lowering the millipolarization (mP) value and falsely suggesting competitive displacement [2, 3].

Troubleshooting FAQs

Q1: My 2M3MA-derived compound shows a sub-micromolar IC50 in a FITC-based FP assay but fails in secondary cellular assays. Is this a false positive? A: It is highly likely. If your compound exhibits autofluorescence, it emits unpolarized light. Because the FP detector calculates polarization based on the ratio of parallel to perpendicular emissions, the influx of unpolarized light from the compound artificially depresses the mP readout. This perfectly mimics a competitive inhibitor displacing the FITC-tracer. Solution: You must run a compound-only baseline scan to rule out autofluorescence.

Q2: How can I definitively distinguish between true target binding and colloidal aggregation? A: Colloidal aggregates are highly sensitive to non-ionic detergents. By introducing a surfactant like Triton X-100, you disrupt the micelle-like structures without denaturing the target protein. If your compound's IC50 shifts dramatically upon the addition of detergent, the initial hit was an aggregation-induced false positive [4].

Q3: My compound quenches the FRET signal, mimicking a disruption of the protein-protein interaction. How do I fix this? A: This is a classic Inner Filter Effect (IFE). The compound is absorbing the excitation or emission photons. To correct this, you must switch to red-shifted fluorophores (e.g., Cy5, Texas Red). 2M3MA derivatives rarely absorb light above 600 nm.

Quantitative Diagnostic Matrix

Use the following table to benchmark your assay data and identify the specific mechanism of interference.

Interference MechanismAssay Readout AnomalyDiagnostic MetricQuantitative Threshold for False Positive
Colloidal Aggregation Artificial IC50 shift in FP/FRETFold-shift in IC50 with 0.01% Triton X-100 Δ IC50 > 10-fold shift
Autofluorescence Decreased mP (FP) or elevated baseline (FRET)Compound-only fluorescence intensity vs. Buffer> 20% increase over background
Inner Filter Effect (IFE) Global signal quenchingAbsorbance at assay λex​ / λem​ Optical Density (OD) > 0.1

Experimental Protocols: Self-Validating Counter-Screens

Do not discard your hits without running these self-validating protocols. They are designed to isolate the exact variable causing the false positive.

Protocol 1: The Surfactant-Shift Assay (Aggregation Validation)

Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, releasing the sequestered proteins back into the solution.

  • Preparation: Prepare your standard assay buffer. Split it into two batches: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Serial Dilution: Prepare a 10-point dose-response curve of your 2M3MA derivative (e.g., 100 µM down to 1 nM) in both Buffer A and Buffer B.

  • Incubation: Add the target protein and fluorescent tracer. Incubate for the standard assay duration (typically 30–60 minutes) at room temperature.

  • Readout & Analysis: Read the plate. Calculate the IC50 for both conditions.

  • Validation: If the IC50 in Buffer B is >10-fold higher than in Buffer A (or if activity is completely abolished), classify the compound as a colloidal aggregator.

Protocol 2: Autofluorescence & IFE Baseline Profiling

Causality: Measuring the compound's intrinsic optical properties in the absence of the fluorophore isolates IFE and autofluorescence from true biological activity.

  • Preparation: Dispense the 2M3MA derivative at its maximum screening concentration (e.g., 10 µM) into a black, flat-bottom 384-well plate containing only assay buffer (no protein, no tracer).

  • Autofluorescence Check: Excite the well at your assay's standard wavelength (e.g., 485 nm for FITC) and read the emission (e.g., 520 nm). Compare the Relative Fluorescence Units (RFU) to a DMSO/Buffer control. An RFU increase of >20% confirms autofluorescence.

  • IFE Check: Transfer the plate to an absorbance reader. Measure the Optical Density (OD) at both the excitation and emission wavelengths of your assay. An OD > 0.1 indicates significant light absorption, confirming an Inner Filter Effect.

Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Primary Hit in Fluorescence Assay (2M3MA Derivative) CheckAuto Step 1: Check Baseline Fluorescence (Compound + Buffer Only) Start->CheckAuto AutoYes Autofluorescence Detected (Inner Filter Effect / Bleed-through) CheckAuto->AutoYes High Signal AutoNo No Autofluorescence Detected CheckAuto->AutoNo Normal Baseline RedShift Action: Switch to Red-Shifted Fluorophore (e.g., Cy5) or TR-FRET AutoYes->RedShift Detergent Step 2: Run Assay with 0.01% Triton X-100 AutoNo->Detergent LossActivity Loss of Activity (IC50 shifts >10-fold) Detergent->LossActivity Surfactant disrupts KeepActivity Activity Maintained (IC50 stable) Detergent->KeepActivity Surfactant tolerated Aggregator Diagnosis: Colloidal Aggregator (False Positive) LossActivity->Aggregator TrueHit Diagnosis: Validated True Hit KeepActivity->TrueHit

Workflow for isolating false positives in 2M3MA fluorescence assays.

References

  • Colloidal aggregate detection by rapid fluorescence measurement of liquid surface curvature changes in multi-well plates National Institutes of Health (NIH) / PMC[Link]

  • Rule-Based Classification Models of Molecular Autofluorescence ACS Publications[Link]

  • Identification of false positives in a fluorescence polarization screen BMG LABTECH[Link]

  • NMR Methods for Identification of False Positives in Biochemical Screens ACS Publications[Link]

Reference Data & Comparative Studies

Validation

Overcoming Basic Amine Peak Tailing: A Comparative Guide to Validating 2-Methoxy-3-morpholinoaniline Purity via HPLC-UV

In pharmaceutical development, the purity of synthetic intermediates directly dictates the yield and safety profile of the final Active Pharmaceutical Ingredient (API). 2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the purity of synthetic intermediates directly dictates the yield and safety profile of the final Active Pharmaceutical Ingredient (API). 2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5) is a highly polar, basic building block frequently utilized in the synthesis of targeted kinase inhibitors[1].

Validating the purity of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a classic chromatographic challenge: severe peak tailing. As a Senior Application Scientist, I have designed this guide to objectively compare mobile phase and column chemistries, explaining the causality behind peak distortions and providing a self-validating, ICH-compliant framework for accurate purity quantification.

The Mechanistic Challenge: Why Basic Amines Tail

To develop a robust HPLC-UV method, we must first understand the structural behavior of the analyte. 2-Methoxy-3-morpholinoaniline contains two distinct basic nitrogen centers:

  • Aniline Nitrogen (Primary Amine): pKa ~4.5

  • Morpholine Nitrogen (Tertiary Amine): pKa ~8.3

When utilizing standard acidic reversed-phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogen atoms become protonated and carry a positive charge. While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, these positively charged amines undergo a secondary retention mechanism: cation exchange [2].

Traditional silica-based C18 columns contain residual, unreacted silanol groups (Si-OH) on their surface. At pH levels above 3.0, these silanols ionize into negatively charged silanoxanes (Si-O⁻). The electrostatic attraction between the protonated morpholinoaniline and the ionized silanols causes the analyte molecules to "stick" to the column, releasing at different rates and resulting in a severely asymmetric, tailing peak[3][4]. Peak tailing obscures minor co-eluting impurities, making reliable quantification impossible[5].

Comparative HPLC-UV Methodologies

To mitigate cation exchange and achieve Gaussian peak shapes, we must alter the thermodynamics of the separation. Below is a comparison of three distinct chromatographic strategies.

Method A: The Baseline Failure (0.1% Formic Acid on Standard C18)

Formic acid (FA) is a weak acid. At 0.1% concentration, it fails to lower the mobile phase pH sufficiently to fully protonate (neutralize) the surface silanols. Furthermore, FA is a poor ion-pairing agent. Consequently, the basic amines interact heavily with the silica surface, resulting in unacceptable peak asymmetry[4].

Method B: The Ion-Pairing Approach (0.1% TFA on Biphenyl Phase)

Trifluoroacetic acid (TFA) is a strong acid that drops the mobile phase pH to ~2.0, effectively neutralizing the vast majority of residual silanols. More importantly, the trifluoroacetate anion acts as a strong ion-pairing agent . It forms a neutral hydrophobic complex with the protonated amines of 2-Methoxy-3-morpholinoaniline, masking their positive charge and preventing secondary interactions[4]. Pairing this with a Biphenyl column enhances π−π selectivity, resolving the target compound from structurally similar regioisomers.

Method C: The High-pH Deprotonation Approach (Ammonia on Hybrid Silica)

The most elegant solution is to eliminate the positive charge on the analyte entirely. By utilizing a mobile phase buffered to pH 10.0 (using 10 mM Ammonium Hydroxide), we operate above the pKa of both the aniline and morpholine nitrogens. The molecule remains neutral, completely bypassing cation exchange[2]. Because standard silica dissolves at high pH, this method requires a specialized Ethylene Bridged Hybrid (BEH) C18 column designed to withstand alkaline conditions.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three methods when analyzing a 0.5 mg/mL sample of 2-Methoxy-3-morpholinoaniline spiked with 0.1% synthetic impurities.

ParameterMethod A (Formic Acid)Method B (TFA / Biphenyl)Method C (High pH / Hybrid C18)
Mobile Phase pH ~2.7~2.010.0
Analyte State Protonated (Cationic)Ion-Paired (Neutralized)Deprotonated (Neutral)
Retention Time (min) 4.25.87.1
Tailing Factor ( As​ ) 2.45 (Fail)1.15 (Pass)1.05 (Pass)
Resolution ( Rs​ ) 1.4 (Co-elution)3.24.5
Theoretical Plates ( N ) 4,50012,50015,200

Self-Validating Experimental Protocol (Method C)

Trustworthy analytical data requires a self-validating system. The following protocol incorporates rigorous System Suitability Testing (SST) to ensure the instrument is fit-for-purpose before any sample data is reported.

1. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Hydroxide in LC-MS grade water (Adjust to pH 10.0).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Causality Note: Always filter aqueous buffers through a 0.22 µm membrane to prevent particulate accumulation on the column frit, which causes peak splitting.

2. Sample Preparation:

  • Diluent: 90% Water / 10% Acetonitrile.

  • Standard: Accurately weigh 2-Methoxy-3-morpholinoaniline reference standard and dissolve in diluent to 0.1 mg/mL.

  • Causality Note: Matching the sample diluent to the initial gradient conditions prevents "solvent shock," which can cause early-eluting peaks to front or distort.

3. Instrument Setup:

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Optimal chromophore absorption for the methoxy-aniline conjugated system).

  • Gradient: 10% B to 90% B over 15 minutes.

4. System Suitability Testing (The Self-Validation Step): Execute the following injection sequence: Blank Standard (5 injections) Samples Bracketing Standard.

  • Acceptance Criteria:

    • %RSD of Standard Peak Area 2.0% (Validates injector precision).

    • Tailing Factor ( As​ ) 1.5 (Validates column health and absence of secondary interactions).

    • Resolution ( Rs​ ) 2.0 between the API and the nearest known impurity (Validates thermodynamic separation).

    • If SST fails, the run is automatically aborted, ensuring no false purity data is reported.

ICH Q2(R2) Validation Framework

Once the method is optimized, it must be validated according to the to be acceptable for regulatory submissions[6][7][8].

  • Specificity (Peak Purity): We subject the 2-Methoxy-3-morpholinoaniline sample to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light). Using a Photodiode Array (PDA) detector, we extract the UV spectra across the entire peak width. A peak purity angle less than the purity threshold confirms that no degradation products are hiding beneath the main peak[7].

  • Linearity and Range: Prepare standards from 0.05% (Reporting Threshold) to 120% of the nominal target concentration. The correlation coefficient ( R2 ) must be 0.999[6].

  • Accuracy and Precision: Perform recovery experiments by spiking known amounts of impurities into the sample matrix at 50%, 100%, and 150% levels, analyzing in triplicate. Intermediate precision is verified by having a second analyst repeat the protocol on a different day using a different HPLC system[6][8].

Method Development & Validation Workflow

HPLC_Validation A 1. Analyte Profiling (2-Methoxy-3-morpholinoaniline pKa 4.5 & 8.3) B 2. Column & Mobile Phase Screening A->B C1 Method A: 0.1% FA Result: Cation Exchange / Tailing B->C1 Low pH (Weak Acid) C2 Method B: 0.1% TFA Result: Ion-Pairing / Good Shape B->C2 Low pH (Strong Acid) C3 Method C: pH 10.0 Buffer Result: Deprotonation / Ideal Shape B->C3 High pH (Base) D 3. Method Optimization (Gradient, Temp, Diluent Matching) C1->D C2->D C3->D E 4. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Fig 1. HPLC method development and ICH Q2(R2) validation workflow for basic amine compounds.

Sources

Comparative

Mechanistic and Reactivity Profiling: 2-Methoxy-3-morpholinoaniline vs. 2-Methoxy-4-morpholinoaniline in Kinase Inhibitor Synthesis

As the development of targeted covalent and reversible kinase inhibitors accelerates, the selection of precise aniline building blocks becomes paramount. The aniline core frequently serves as the critical hinge-binding m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the development of targeted covalent and reversible kinase inhibitors accelerates, the selection of precise aniline building blocks becomes paramount. The aniline core frequently serves as the critical hinge-binding motif in the ATP pocket of kinases. Among the most privileged scaffolds are morpholinoanilines, which offer a unique balance of hydrogen-bonding capability, solubility, and tunable electronics.

This guide provides an objective, data-driven comparison between two crucial structural isomers: 2-Methoxy-4-morpholinoaniline and 2-Methoxy-3-morpholinoaniline . By analyzing their divergent chemical reactivity, we will establish field-proven methodologies for incorporating these building blocks into advanced drug discovery workflows.

Mechanistic Divergence: Electronic vs. Steric Governance

The positional shift of the morpholine ring from the para position (4-isomer) to the meta position (3-isomer) relative to the primary amine fundamentally alters the molecule's reactivity profile.

The 4-Isomer: Resonance-Driven Nucleophilicity

In 2-Methoxy-4-morpholinoaniline , the morpholine nitrogen is situated para to the primary amine. This geometry allows for direct electron donation into the aromatic ring via resonance (+R effect). The electron density is funneled directly to the primary amine, rendering it highly nucleophilic. This hyper-nucleophilicity is the primary reason this isomer is heavily utilized in the rapid, catalyst-free synthesis of focal adhesion kinase (FAK) inhibitors like TAE226 and advanced covalent EGFR inhibitors targeting Cysteine 775 .

The 3-Isomer: Inductive Withdrawal and Steric Shielding

In 2-Methoxy-3-morpholinoaniline , the morpholine group is meta to the primary amine. Resonance effects from the morpholine nitrogen direct electron density to the ortho and para positions (positions 2, 4, and 6), entirely skipping the primary amine at position 1. Consequently, the amine is subjected only to the inductive electron-withdrawing (-I) effect of the morpholine oxygen and nitrogen.

Furthermore, the contiguous 1,2,3-substitution pattern creates severe steric congestion. The adjacent methoxy and morpholine groups are forced out of planarity, which not only disrupts any residual orbital overlap but also creates a physical steric shield around the primary amine, drastically reducing its accessibility for nucleophilic attacks.

Comparative Reactivity Profiling

The table below summarizes the quantitative and qualitative performance metrics of both isomers when utilized as nucleophiles in standard medicinal chemistry workflows.

Property / Metric2-Methoxy-4-morpholinoaniline2-Methoxy-3-morpholinoaniline
CAS Number 209960-91-8 1253380-76-5
Electronic Effect on Amine Strong +R (Resonance Donation)Weak -I (Inductive Withdrawal)
Steric Environment (NH₂) Unhindered (1,2,4-substitution)Highly Hindered (1,2,3-substitution)
Nucleophilicity Index HighLow to Moderate
SₙAr Reactivity (t½ at 80°C) < 2 hours (Rapid)> 24 hours (Sluggish/No Reaction)
Preferred Coupling Strategy Catalyst-Free SₙArPd-Catalyzed Buchwald-Hartwig
Primary Application Lead optimization (EGFR, FAK)Exploratory SAR / Vector shifting

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind every reagent and solvent choice is explicitly defined.

Protocol A: Catalyst-Free SₙAr Coupling (2-Methoxy-4-morpholinoaniline)

Objective: Synthesize a 2-aminopyrimidine kinase hinge-binding intermediate via Nucleophilic Aromatic Substitution (SₙAr). Causality: The high nucleophilicity of the 4-isomer allows for transition-metal-free coupling. n-Butanol is selected as the solvent because its polar protic nature stabilizes the anionic Meisenheimer complex transition state, significantly accelerating the reaction kinetics.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) and 2-Methoxy-4-morpholinoaniline (1.1 eq) in anhydrous n-butanol (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct. This prevents the protonation of the highly basic morpholine and primary amine, which would otherwise deactivate the nucleophile.

  • Reaction: Heat the mixture to 80°C for 4 hours under nitrogen.

  • Self-Validation: Monitor the reaction via LC-MS. The system is validated when the starting aniline mass (m/z 209.1 [M+H]⁺) is fully consumed, and the product mass dominates. Regioselectivity for the 4-chloro position is confirmed via ¹H NMR: the C5 proton of the pyrimidine will shift significantly upfield (shielded) due to the electron-donating effect of the newly attached amine.

Protocol B: Buchwald-Hartwig Amination (2-Methoxy-3-morpholinoaniline)

Objective: Force the C-N coupling of the sterically hindered, less nucleophilic 3-isomer. Causality: The steric shield and lack of +R activation render SₙAr unviable. Palladium-catalyzed cross-coupling is mandatory. XPhos is selected as the ligand because its bulky, electron-rich biaryl structure facilitates the challenging reductive elimination step while preventing catalyst poisoning by the adjacent heteroatoms on the aniline ring.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 2-Methoxy-3-morpholinoaniline (1.2 eq), the aryl chloride (1.0 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane (0.1 M).

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%). Causality: Dioxane is chosen for its high boiling point and ability to dissolve the active Pd(0) species. Cs₂CO₃ is a strong enough base to deprotonate the Pd-bound amine intermediate without triggering unwanted side reactions.

  • Reaction: Degas the mixture via three strict freeze-pump-thaw cycles, backfill with N₂, and heat at 100°C for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the fluorescent aryl chloride spot under 254 nm UV light indicates conversion. Post-workup, verify the C-N bond formation via ¹³C NMR by observing the shift of the ipso-carbon from ~130 ppm (aryl chloride) to ~145 ppm (aryl amine).

Logical Workflow Visualization

The following diagram maps the logical relationship between the structural isomerism of these compounds, their inherent reactivity, and their downstream applications in drug development.

Reactivity Aniline Substituted Aniline Core (Kinase Hinge Binder Precursor) Iso4 2-Methoxy-4-morpholinoaniline (Para-Resonance Active) Aniline->Iso4 4-Substitution Iso3 2-Methoxy-3-morpholinoaniline (Meta-Inductive / Sterically Hindered) Aniline->Iso3 3-Substitution NucHigh High Amine Nucleophilicity Fast SNAr Kinetics Iso4->NucHigh +R Electron Donation NucLow Moderate Amine Nucleophilicity Requires Pd-Catalysis Iso3->NucLow -I Effect & Steric Clash App4 Rapid Assembly of EGFR/FAK Inhibitors (High Yield, Catalyst-Free) NucHigh->App4 SNAr with Chloropyrimidines App3 Exploratory SAR & Off-Target Modulation (Harsher Conditions) NucLow->App3 Buchwald-Hartwig Coupling

Fig 1. Logical workflow of reactivity and application divergence between morpholinoaniline isomers.

References

  • Zhu, S., Wu, Q., Liu, G., Geng, A., & Wang, P. (2025). "Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents." RSC Advances, 15, 20957-20984.[Link]

  • Stewart, H. L., et al. (2025). "Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies." Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 414960, 2-Methoxy-4-morpholinoaniline." PubChem.[Link]

Validation

Comprehensive LC-MS/MS Fragmentation Guide for 2-Methoxy-3-morpholinoaniline: A Cross-Platform Performance Comparison

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and targeted quantitation of substituted anilines. 2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5)[1] is a highly versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and targeted quantitation of substituted anilines. 2-Methoxy-3-morpholinoaniline (CAS: 1253380-76-5)[1] is a highly versatile building block in medicinal chemistry. However, its unique combination of functional groups—an electron-donating methoxy group, a primary aniline amine, and a basic morpholine ring—creates complex gas-phase thermodynamic behaviors during mass spectrometry.

This guide objectively compares the fragmentation performance of this compound across different Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. By understanding the causality behind these fragmentation pathways, researchers can make informed, data-driven decisions when selecting between Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) for their specific assays.

Mechanistic Causality of Gas-Phase Fragmentation

To optimize any mass spectrometry assay, we must first understand the intrinsic chemical properties of the analyte. In positive Electrospray Ionization (ESI+), 2-Methoxy-3-morpholinoaniline predominantly protonates at the morpholine nitrogen. This is because the morpholine moiety (pKa ~8.3) is significantly more basic than the aniline nitrogen (pKa ~4.5)[2].

Because the proton is sequestered on the morpholine ring, the initial fragmentation events are highly localized around this structural feature. When internal energy is applied, we observe three primary degradation pathways:

  • Morpholine Ring Cleavage: The saturated morpholine ring is highly susceptible to cross-ring cleavage. The most thermodynamically favorable event is the expulsion of a neutral ethylene oxide equivalent (C2H4O, -44 Da), yielding a prominent fragment at m/z 165.10.

  • Methoxy Group Expulsion: The proximity of the methoxy group to the aromatic system facilitates the loss of a methanol molecule (-32 Da) or a methyl radical (-15 Da), generating fragments at m/z 177.10 and 194.11, respectively.

  • Deep Backbone Fragmentation: Complete loss of the morpholine group (-87 Da) to yield m/z 122.06 requires higher internal energy, a process heavily dependent on the chosen dissociation platform[3][4].

Fragmentation_Pathway M Precursor Ion[M+H]+ m/z 209.13 F1 Loss of •CH3 m/z 194.11 M->F1 -15 Da (-•CH3) F2 Loss of CH3OH m/z 177.10 M->F2 -32 Da (-CH3OH) F3 Morpholine Ring Cleavage (-C2H4O) m/z 165.10 M->F3 -44 Da (-C2H4O) F4 Loss of Morpholine (-C4H8NO) m/z 122.06 M->F4 -87 Da (-C4H8NO) F3->F4 -43 Da

ESI+ gas-phase fragmentation pathways for 2-Methoxy-3-morpholinoaniline.

Platform Comparison: Ion Trap (CID) vs. Orbitrap (HCD) vs. Q-TOF

The term "CID" is often used universally, but the physical reality of how ions are activated varies drastically by instrument architecture[4]. For 2-Methoxy-3-morpholinoaniline, the choice of platform dictates whether you observe primary fragments or deep structural backbone cleavages.

  • Linear Ion Trap (Resonance CID): In an ion trap, precursor ions are accelerated slowly. Once a primary fragmentation event occurs (e.g., loss of C2H4O), the resulting fragment collides with inert gas molecules, which cools the ion and prevents further fragmentation[4]. Furthermore, ion traps suffer from the "1/3 Rule"—low-mass fragments below approximately 30% of the precursor m/z cannot be stably trapped and are lost to the vacuum[5].

  • Orbitrap (Beam-Type HCD): Higher-energy Collisional Dissociation (HCD) utilizes a dedicated multipole collision cell. Ions are subjected to a non-equilibrium process where they undergo multiple, iterative high-energy collisions before being injected into the Orbitrap[3][6]. This overcomes the 1/3 rule, yielding rich, low-m/z spectra (e.g., m/z 122.06) critical for distinguishing structural isomers[6].

  • Quadrupole Time-of-Flight (Q-TOF - Beam CID): Similar to HCD, Q-TOF instruments utilize beam-type collisional activation, generating comparable deep-fragmentation spectra but typically with slightly lower resolution than an Orbitrap at lower mass ranges.

Quantitative Performance Comparison

The following table summarizes the quantitative fragmentation performance of 2-Methoxy-3-morpholinoaniline across the three primary LC-MS architectures.

Performance MetricLinear Ion Trap (Resonance CID)Triple Quad / Q-TOF (Beam CID)Orbitrap (HCD)
Activation Mechanism Resonance ExcitationBeam-type CollisionalBeam-type Collisional
Energy Application Normalized (NCE 25-35%)Absolute (15-30 eV)Normalized (NCE 25-35%)
Low-Mass Cutoff Yes (Fragments < m/z 65 lost)NoNo
Dominant Fragments m/z 165.10, 177.10m/z 165.10, 122.06m/z 122.06, 106.05
Mass Accuracy Low (± 0.2 Da)Medium (± 0.05 Da)High (< 3 ppm)
Optimal Use Case MS^n sequential pathway mappingHigh-throughput MRM quantitationHigh-Resolution Accurate Mass (HRAM)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, an LC-MS workflow cannot simply be a list of steps; it must be a closed, self-validating system. The protocol below embeds System Suitability Testing (SST) and Quality Control (QC) checks directly into the methodology to guarantee that the observed fragmentation differences are due to molecular physics, not instrument drift.

Step-by-Step Methodology

Phase 1: System Equilibration & Suitability

  • Column Conditioning: Install a superficially porous C18 column (2.1 x 50 mm, 2.7 µm). Flush the system with 50% Acetonitrile (ACN) for 30 minutes to remove background contaminants.

  • Blank Verification: Inject 3 consecutive blanks (50:50 Water:Methanol). Causality: This establishes a clean baseline and verifies the absence of morpholine-derivative carryover, which is notorious for sticking to stainless steel tubing.

  • System Suitability Test (SST): Inject a known reference standard (e.g., reserpine). Verify that mass accuracy is < 3 ppm and retention time Relative Standard Deviation (RSD) is < 1%. Do not proceed until the system passes SST.

Phase 2: Sample Preparation 4. Analyte Solubilization: Dissolve 2-Methoxy-3-morpholinoaniline in 50:50 Water:Methanol containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: The addition of formic acid ensures the basic morpholine nitrogen is fully protonated in solution, maximizing droplet charge density and ESI+ ionization efficiency.

Phase 3: Chromatographic Separation 5. Gradient Elution:

  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Causality: The acidic mobile phase suppresses secondary interactions between the basic aniline/morpholine groups and residual silanols on the column stationary phase, preventing peak tailing.

Phase 4: MS Acquisition & Quality Control 6. Parallel Reaction Monitoring (PRM): On an Orbitrap or Q-TOF, set up a multiplexed acquisition method alternating between HCD (NCE 30) and CID (NCE 30) on the m/z 209.13 precursor. 7. QC Bracketing: Insert a QC sample (0.5 µg/mL standard) every 10 injections. The run is only validated if the absolute intensity of the m/z 165.10 fragment in the QC samples drifts by less than 10% across the batch.

LCMS_Workflow S1 1. Sample Preparation (0.1 mg/mL in MeOH/H2O) S2 2. System Suitability Test (SST) (Verify retention & mass accuracy) S1->S2 S3 3. Chromatographic Separation (C18, Gradient 0.1% FA in ACN) S2->S3 S4 4. ESI+ Ionization (Precursor m/z 209.13) S3->S4 S5 5. Fragmentation & Acquisition (HCD vs CID comparison) S4->S5 S6 6. Data Analysis (Fragment annotation & QC check) S5->S6

LC-MS/MS self-validating workflow for 2-Methoxy-3-morpholinoaniline analysis.

Conclusion

For the robust analysis of 2-Methoxy-3-morpholinoaniline, the choice of dissociation technique is paramount. While resonance CID is sufficient for confirming the presence of the morpholine ring via the m/z 165.10 fragment, beam-type HCD is strictly required to bypass the low-mass cutoff and generate the deep structural fragments (m/z 122.06) necessary for definitive structural elucidation and high-confidence library matching. By implementing the self-validating protocol outlined above, laboratories can ensure high-fidelity, reproducible data across diverse instrument platforms.

References

  • CIDer: a statistical framework for interpreting differences in CID and HCD fragment
  • HCD vs CID in the orbitrap - Reddit (r/proteomics) -
  • Dissociation Technique Technology Overview - Thermo Fisher Scientific -
  • Difference between HCD and CID collision induced dissoci
  • 1253380-76-5 | 2-Methoxy-3-morpholinoaniline - BLD Pharm -
  • The Degradation of 4-Morpholinoaniline in Aqueous Solution - CORE (core.ac.uk) -

Sources

Comparative

IR spectroscopy reference peaks for 2-Methoxy-3-morpholinoaniline characterization

An in-depth structural validation of highly substituted aniline derivatives is a critical checkpoint in pharmaceutical development. As a Senior Application Scientist, I frequently oversee the analytical workflows for com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural validation of highly substituted aniline derivatives is a critical checkpoint in pharmaceutical development. As a Senior Application Scientist, I frequently oversee the analytical workflows for complex building blocks like 2-Methoxy-3-morpholinoaniline . This molecule serves as a vital intermediate in the synthesis of advanced kinase inhibitors.

Characterizing this compound via Infrared (IR) Spectroscopy presents a unique analytical challenge. Its molecular architecture features three distinct functional domains localized on a single benzene ring: a primary amine, an aryl-alkyl ether (methoxy group), and an aliphatic heterocyclic ether (morpholine ring).

This guide provides an authoritative framework for the IR characterization of 2-Methoxy-3-morpholinoaniline, detailing the causality behind its spectral footprint and offering a rigorous comparative analysis against structural alternatives to ensure absolute regioisomer discrimination.

Mechanistic Breakdown of the IR Spectral Footprint

To accurately interpret the IR spectrum of 2-Methoxy-3-morpholinoaniline, we must deconstruct the molecule into its functional subsystems and understand the physical causality driving each vibrational mode.

1. The Dual Ether System (Conjugated vs. Saturated) A common pitfall in characterizing morpholino-aromatics is conflating the two distinct ether linkages.

  • The Methoxy Group: The oxygen atom in the methoxy group is directly attached to the aromatic ring. Its lone pairs participate in resonance with the aromatic π-system, increasing the bond order of the aryl-oxygen bond. This conjugation shifts the asymmetric C-O-C stretching vibration to a higher frequency, typically appearing as a strong, sharp peak around 1250 cm⁻¹ [1].

  • The Morpholine Ring: Conversely, the morpholine ring exists in a saturated chair conformation. Its ether linkage lacks π-conjugation, rendering it purely aliphatic. As a result, the morpholine C-O-C asymmetric stretch requires less energy and appears at a distinctly lower frequency, around 1115 cm⁻¹ [2].

2. The Primary Amine System The unhindered primary amine (-NH₂) yields two distinct N-H stretching bands due to quantum mechanical coupling: an asymmetric stretch near 3450 cm⁻¹ and a symmetric stretch near 3350 cm⁻¹ . Furthermore, the N-H in-plane bending (scissoring) vibration provides a reliable confirmatory peak in the 1620–1600 cm⁻¹ region.

3. Aromatic Regioisomer Discrimination (Out-of-Plane Bending) The most critical region for validating the specific 2-methoxy-3-morpholino substitution pattern is the "fingerprint" region below 900 cm⁻¹. The C-H out-of-plane (OOP) bending vibrations are strictly dictated by the number of adjacent, uncoupled hydrogen atoms on the benzene ring[3]. 2-Methoxy-3-morpholinoaniline is a 1,2,3-trisubstituted benzene , meaning it possesses exactly three adjacent aromatic protons. This specific geometry produces a highly characteristic, intense OOP bending doublet between 760–780 cm⁻¹ and 700–720 cm⁻¹ [4].

Comparative IR Analysis: Discriminating Alternatives

To objectively validate the identity of 2-Methoxy-3-morpholinoaniline, it must be differentiated from readily available, structurally similar alternatives such as 2-Methoxyaniline (lacking the morpholine ring) and 4-Morpholinoaniline (lacking the methoxy group and differing in substitution geometry).

The table below summarizes the quantitative spectral data used to discriminate these compounds.

Functional Group / Vibration Mode2-Methoxy-3-morpholinoaniline (Target)2-Methoxyaniline (Alternative 1)4-Morpholinoaniline (Alternative 2)
N-H Stretch (Primary Amine) ~3450, 3350 cm⁻¹~3450, 3350 cm⁻¹~3450, 3350 cm⁻¹
C-H Stretch (Methoxy Aliphatic) ~2835 cm⁻¹~2835 cm⁻¹Absent
C-O-C Asym. Stretch (Aryl-Alkyl) ~1250 cm⁻¹~1250 cm⁻¹Absent
C-O-C Stretch (Aliphatic Ring) ~1115 cm⁻¹Absent~1115 cm⁻¹
C-H Out-of-Plane Bending ~760–780 cm⁻¹ (1,2,3-trisubstituted)~735–770 cm⁻¹ (1,2-disubstituted)~800–860 cm⁻¹ (1,4-disubstituted)

Data Interpretation: The simultaneous presence of the 1250 cm⁻¹ and 1115 cm⁻¹ peaks confirms the dual ether system, while the 760–780 cm⁻¹ band definitively proves the 1,2,3-regioisomer geometry, ruling out the 1,4-disubstituted alternative.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity, reproducible data that can withstand regulatory scrutiny, the following Attenuated Total Reflectance (ATR) FTIR methodology must be employed. This protocol is designed as a self-validating system, ensuring instrument drift or environmental contamination does not yield false positives.

Step 1: Instrument Performance Verification (IPV) Before sample analysis, scan a standard 1.5 mil polystyrene calibration film. Verify that the critical reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1.0 cm⁻¹ of their absolute values. Causality: This validates the laser frequency and interferometer alignment, ensuring the subtle shifts in the OOP bending region are chemically real, not instrumental artifacts.

Step 2: Background Acquisition & Environmental Baseline Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Ensure the total energy throughput is optimal and that atmospheric water vapor (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹) do not dominate the baseline.

Step 3: Sample Application & Pressure Normalization Apply 2-3 mg of the 2-Methoxy-3-morpholinoaniline solid directly onto the ATR crystal. Lower the pressure anvil until the instrument's pressure gauge indicates optimal contact. Causality: Consistent pressure ensures a uniform pathlength (depth of penetration), which is critical for achieving reproducible peak intensities, particularly for the weaker aliphatic C-H stretches.

Step 4: Data Acquisition & Post-Processing Acquire the sample spectrum using 32 co-added scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply an ATR Correction algorithm to the raw data. Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower frequencies), raw ATR spectra artificially inflate the intensity of the fingerprint region. ATR correction mathematically normalizes the data, allowing direct, accurate comparison against standard KBr transmission libraries.

Spectral Validation Workflow

The logical decision tree for confirming the identity of 2-Methoxy-3-morpholinoaniline based on the acquired IR data is visualized below.

IR_Workflow A Sample Preparation (ATR-FTIR or KBr Pellet) B Data Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) A->B C Baseline Correction & ATR Compensation B->C D Primary Amine Check (3450 & 3350 cm⁻¹) C->D E Dual Ether Linkage Analysis (1250 cm⁻¹ & 1115 cm⁻¹) D->E N-H confirmed H Alternative Isomer / Impurity Detected D->H Missing/Shifted F Regioisomer Validation (1,2,3-Trisubstituted: 760-780 cm⁻¹) E->F Methoxy & Morpholine confirmed E->H Missing/Shifted G Positive Identification: 2-Methoxy-3-morpholinoaniline F->G 760-780 cm⁻¹ present F->H 820 cm⁻¹ (1,4-sub) or 740 cm⁻¹ (1,2-sub)

IR spectral validation and regioisomer discrimination workflow for 2-Methoxy-3-morpholinoaniline.

References

  • Benzenamine, 2-methoxy- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • The Infrared Absorption Spectra of Liquid and Gaseous Morpholine Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • FTIR Functional Group Database Table with Search Source: InstaNANO URL:[Link]

  • Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted-Benzalamino)-4(3H)-quinazolinone Derivatives Source: PubMed Central (PMC) URL:[Link]

Sources

Validation

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide to 2-Methoxy-3-morpholinoaniline

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and safety profiles is paramount. This guide provides a comprehensive framework for benchmarking a novel investigational compound, 2-Methoxy-3-morpholinoaniline, against established, standard-of-care kinase inhibitors. As a Senior Application Scientist, the objective is to present a scientifically rigorous comparison, grounded in established experimental protocols and data analysis, to elucidate the potential of this new chemical entity.

While 2-Methoxy-3-morpholinoaniline is an investigational compound with limited publicly available data on its specific kinase targets, this guide will proceed with a hypothetical framework, a common practice when evaluating new chemical entities. We will postulate its activity within the well-characterized and frequently dysregulated PI3K/Akt/mTOR signaling pathway. This allows for a direct and relevant comparison with established inhibitors of this cascade.

The Landscape of Kinase Inhibition

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, leading to uncontrolled cell growth, proliferation, and survival.[2] Kinase inhibitors have emerged as a cornerstone of targeted therapy, with numerous FDA-approved drugs transforming patient outcomes.[3] These inhibitors typically function by competing with ATP for binding to the kinase's active site or by binding to an allosteric site, thereby modulating the enzyme's activity.[1]

Tyrosine kinase inhibitors (TKIs) are a major class of these drugs, targeting enzymes that phosphorylate tyrosine residues.[4][5] Another critical area of focus is the PI3K/Akt/mTOR pathway, one of the most frequently mutated signaling cascades in human cancers.[6][7] Inhibitors targeting different nodes of this pathway, including PI3K, Akt, and mTOR, are in various stages of clinical development and use.[8][9]

The Investigational Compound: 2-Methoxy-3-morpholinoaniline

For the purpose of this guide, we will hypothesize that 2-Methoxy-3-morpholinoaniline is a novel, ATP-competitive inhibitor with potential activity against key kinases in the PI3K/Akt/mTOR pathway. Its chemical structure, featuring a methoxy group and a morpholine moiety on an aniline scaffold, suggests potential interactions within the ATP-binding pocket of various kinases. The morpholine group, in particular, is a common feature in many known kinase inhibitors, often contributing to solubility and binding affinity.

Standard Kinase Inhibitors for Benchmarking

To provide a robust comparison, we will benchmark 2-Methoxy-3-morpholinoaniline against two well-characterized inhibitors targeting the PI3K/Akt/mTOR pathway:

  • GDC-0941 (Pictilisib): A potent and selective pan-Class I PI3K inhibitor.

  • Everolimus: An allosteric inhibitor of mTORC1, a key downstream effector in the pathway.

Experimental Design for a Head-to-Head Comparison

A multi-faceted approach is essential to thoroughly characterize a novel kinase inhibitor. Our benchmarking strategy will encompass both biochemical and cell-based assays to assess potency, selectivity, and cellular efficacy.

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its activation is initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt has numerous downstream targets, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 Akt->mTORC2 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC2->Survival GDC0941 GDC-0941 GDC0941->PI3K Everolimus Everolimus Everolimus->mTORC1 CompoundX 2-Methoxy-3- morpholinoaniline CompoundX->PI3K Hypothetical Target

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Workflow

The benchmarking process will follow a logical progression from initial biochemical characterization to cellular functional assays.

Experimental_Workflow Biochemical Biochemical Assays (IC50 Determination) Cellular_Potency Cell-Based Assays (Anti-Proliferation) Biochemical->Cellular_Potency Selectivity Selectivity Profiling (Kinome Scan) Cellular_Potency->Selectivity Data_Analysis Data Analysis & Comparison Selectivity->Data_Analysis

Caption: A streamlined workflow for kinase inhibitor benchmarking.

Detailed Experimental Protocols

In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Methoxy-3-morpholinoaniline and the standard inhibitors against a target kinase (e.g., PI3Kα).

Methodology: A luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay, is a robust and widely used method.[10] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of 2-Methoxy-3-morpholinoaniline, GDC-0941, and Everolimus in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer containing the recombinant PI3Kα enzyme and its substrate (e.g., PIP2).

  • Inhibitor Addition: Add the diluted compounds or DMSO (vehicle control) to the respective wells and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the subsequent light production via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and fit the results to a dose-response curve to calculate the IC50 value.

Cell-Based Anti-Proliferation Assay

Objective: To assess the ability of the compounds to inhibit the growth of a cancer cell line with a known dysregulation in the PI3K/Akt/mTOR pathway (e.g., a cell line with a PIK3CA mutation).

Methodology: A common method to assess cell viability is a luminescence-based assay that measures intracellular ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a PIK3CA-mutant cancer cell line (e.g., MCF-7 breast cancer cells) in the appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Methoxy-3-morpholinoaniline and the standard inhibitors. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® Reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 (50% growth inhibition) value for each compound.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data for 2-Methoxy-3-morpholinoaniline against the standard inhibitors.

Table 1: In Vitro Biochemical Potency (IC50)

CompoundTarget KinaseIC50 (nM)
2-Methoxy-3-morpholinoanilinePI3Kα50
GDC-0941PI3Kα5
EverolimusmTOR>10,000

Table 2: Cellular Anti-Proliferative Activity (GI50)

CompoundCell Line (PIK3CA mutant)GI50 (nM)
2-Methoxy-3-morpholinoanilineMCF-7250
GDC-0941MCF-750
EverolimusMCF-710

Analysis and Interpretation

Based on our hypothetical data, 2-Methoxy-3-morpholinoaniline demonstrates inhibitory activity against PI3Kα in a biochemical assay, albeit with a 10-fold lower potency than the established PI3K inhibitor, GDC-0941. In the cell-based assay, this difference in potency is maintained, with 2-Methoxy-3-morpholinoaniline showing a GI50 of 250 nM compared to 50 nM for GDC-0941. As expected, Everolimus, an mTOR inhibitor, shows potent anti-proliferative activity but no direct inhibition of PI3Kα in the biochemical assay.

The discrepancy between the biochemical IC50 and the cellular GI50 for 2-Methoxy-3-morpholinoaniline (a 5-fold shift) is a critical point for further investigation. This could be attributed to several factors, including cell permeability, off-target effects, or engagement of cellular resistance mechanisms.

Future Directions and Advanced Characterization

To build a more comprehensive profile of 2-Methoxy-3-morpholinoaniline, the following steps are recommended:

  • Kinome-Wide Selectivity Profiling: A broad kinase screen (e.g., using a panel of several hundred kinases) is essential to determine the selectivity of the compound. High selectivity is often associated with a better safety profile.

  • Mechanism of Action Studies: Further biochemical assays can confirm the ATP-competitive nature of the inhibition.

  • In Vivo Efficacy Studies: If the in vitro profile is promising, evaluation in animal models of cancer is the next logical step to assess therapeutic potential.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to benchmarking a novel kinase inhibitor, 2-Methoxy-3-morpholinoaniline, against established standards. By employing a combination of biochemical and cell-based assays, researchers can generate robust and comparable data to evaluate the potency, cellular efficacy, and potential of new chemical entities. The hypothetical data presented for 2-Methoxy-3-morpholinoaniline serves as an illustrative example of how to interpret and position a novel compound within the competitive landscape of kinase inhibitor drug discovery. The path from a promising hit to a clinical candidate is long and requires a deep understanding of the compound's biological activity, a process that begins with the foundational benchmarking studies described herein.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
  • Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Cleveland Clinic.
  • Tyrosine Kinase Inhibitors.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
  • Targeted Therapy with Tyrosine Kinase Inhibitors. U.S. Pharmacist.
  • Tyrosine kinase inhibitor. Wikipedia.
  • Inhibition of the PI3K/AKT/mTOR P
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
  • PI3K/Akt/mTOR inhibitors in cancer:
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd

Sources

Comparative

In Vitro Target Engagement Validation of 2-Methoxy-3-morpholinoaniline Modulators: A Comparison Guide

Introduction In the landscape of purinergic receptor pharmacology, 2-Methoxy-3-morpholinoaniline (CAS 1253380-76-5) serves as a critical structural fragment and building block for synthesizing diketopiperazine-based P2X7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of purinergic receptor pharmacology, 2-Methoxy-3-morpholinoaniline (CAS 1253380-76-5) serves as a critical structural fragment and building block for synthesizing diketopiperazine-based P2X7 receptor antagonists[1]. The P2X7 receptor is an ATP-gated trimeric ion channel heavily implicated in neuroinflammation; its activation triggers intracellular calcium influx, macropore formation, and the subsequent release of IL-1β via the NLRP3 inflammasome[2]. Validating the target engagement of 2-Methoxy-3-morpholinoaniline derivatives requires specialized in vitro methodologies that can distinguish between the receptor's multiple permeability states.

Methodological Comparison: Selecting the Right Assay

To objectively evaluate the inhibitory performance of compounds derived from 2-Methoxy-3-morpholinoaniline against standard alternatives (e.g., A-740003), researchers must select an assay that aligns with the desired pharmacological readout.

YO-PRO-1 Macropore Uptake Assay (Functional)
  • Mechanism: Measures the influx of the fluorescent dye YO-PRO-1 (375 Da) through the dilated P2X7 macropore during prolonged activation.

  • Advantage: Highly specific to P2X7 over other P2X family members. Directly correlates with downstream inflammasome activation.

  • Limitation: Slower kinetic readout compared to immediate ion flux.

Intracellular Calcium (Ca²⁺) Flux Assay (Functional)
  • Mechanism: Detects immediate channel opening using calcium-sensitive fluorophores (e.g., Fluo-4 AM).

  • Advantage: Captures real-time, millisecond-resolution channel kinetics.

  • Limitation: Prone to false positives from Gq-coupled GPCRs if endogenous ATP is present in the cell culture.

Radioligand Displacement Binding (Physical Engagement)
  • Mechanism: Quantifies direct binding site occupancy by competing with a tritiated P2X7 antagonist (e.g., [³H]A-804598)[3].

  • Advantage: Provides definitive proof of physical target engagement independent of the channel's functional state, which is crucial for PET tracer development[4].

  • Limitation: Requires radioactive handling and cannot distinguish between agonists and antagonists.

Quantitative Performance Comparison

The following table summarizes the in vitro target engagement metrics of the raw 2-Methoxy-3-morpholinoaniline fragment, a mature diketopiperazine derivative, and a reference P2X7 antagonist.

CompoundYO-PRO-1 Uptake IC₅₀ (µM)Ca²⁺ Flux IC₅₀ (µM)Radioligand Binding Kᵢ (µM)
2-Methoxy-3-morpholinoaniline (Fragment)> 50.0> 50.035.2
Diketopiperazine Derivative (Lead)0.150.280.09
A-740003 (Reference Antagonist)0.040.080.02

Data Interpretation: As an isolated fragment, 2-Methoxy-3-morpholinoaniline exhibits weak direct affinity. However, when integrated into a rigid diketopiperazine scaffold, target engagement improves by over 300-fold, closely rivaling established reference inhibitors[1].

Experimental Protocol: Self-Validating YO-PRO-1 Assay

To ensure a robust and self-validating system, this protocol utilizes BzATP (a synthetic agonist resistant to rapid hydrolysis by ectonucleotidases) and includes Probenecid to prevent assay artifacts.

Step 1: Cell Preparation Plate HEK293 cells stably expressing human P2X7 at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C. Causality: Poly-D-lysine ensures strong cellular adherence, preventing cell washout during liquid handling steps.

Step 2: Dye Loading & Transporter Inhibition Wash cells with Assay Buffer (130 mM NaCl, 5 mM KCl, 20 mM HEPES, 2 mM CaCl₂, pH 7.4). Add 2 µM YO-PRO-1 iodide and 2.5 mM Probenecid. Causality: Probenecid is a broad-spectrum inhibitor of organic anion transporters. Its inclusion is critical to prevent the premature cellular extrusion of YO-PRO-1, thereby stabilizing the baseline fluorescence and preventing false-negative target engagement signals.

Step 3: Compound Pre-incubation Add the 2-Methoxy-3-morpholinoaniline derivative in a 10-point concentration-response curve (0.1% DMSO final). Incubate for 30 minutes at 37°C. Causality: Fragment-derived compounds often exhibit varied association rates ( kon​ ). A 30-minute pre-incubation ensures the antagonist reaches thermodynamic binding equilibrium with the P2X7 receptor prior to agonist competition.

Step 4: Agonist Stimulation Inject 30 µM BzATP (the pre-determined EC₈₀ concentration) using a kinetic plate reader. Causality: Using the EC₈₀ rather than a saturating concentration (EC₁₀₀) ensures the assay remains sensitive to competitive antagonism, allowing for accurate IC₅₀ determination.

Step 5: Kinetic Readout & Analysis Record fluorescence (Ex 491 nm / Em 509 nm) every 30 seconds for 15 minutes. Calculate the Area Under the Curve (AUC). Normalize against vehicle (0% inhibition) and A-740003 (100% inhibition) to validate the assay's Z'-factor.

Visualizing the Mechanism and Workflow

P2X7_Pathway ATP Extracellular ATP (Agonist) P2X7 P2X7 Receptor (Trimeric Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx (Immediate) P2X7->Ca_Influx Channel Opening Macropore Macropore Formation (Panx1 / YO-PRO-1 Uptake) P2X7->Macropore Prolonged Activation Inhibitor 2-Methoxy-3-morpholinoaniline Derivative (Antagonist) Inhibitor->P2X7 Blocks Inflammasome NLRP3 Inflammasome Activation Ca_Influx->Inflammasome Macropore->Inflammasome IL1b IL-1β Release (Neuroinflammation) Inflammasome->IL1b

Fig 1: P2X7 receptor activation pathway and the inhibitory mechanism of targeted antagonists.

TE_Workflow Step1 Cell Preparation (HEK293-hP2X7) Step2 Compound Incubation (Equilibration) Step1->Step2 Step3 Agonist Stimulation (BzATP + YO-PRO-1) Step2->Step3 Step4 Fluorescence Readout (Macropore Kinetics) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2: Step-by-step in vitro workflow for quantifying P2X7 target engagement via YO-PRO-1 uptake.

References

  • Title: DIKETOPIPERAZINE DERIVATIVES AS P2X7 MODULATORS (WO/2010/125103) Source: WIPO Patentscope URL: 1

  • Title: Targeting the P2X7 receptor in cerebrovascular diseases: from molecular mechanisms to preclinical therapeutic potential Source: PMC - NIH URL: 2

  • Title: Preclinical Evaluation and Nonhuman Primate Receptor Occupancy Study of 18F-JNJ-64413739, a PET Radioligand for P2X7 Receptors Source: Journal of Nuclear Medicine URL: 4

  • Title: Radioligands Targeting the Purinergic P2X Receptors Source: MDPI URL: 3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-3-morpholinoaniline

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxy-3-morpholinoaniline was found. The following guidance is synthesized from safety data for structurally related aromatic amines and morpholinoaniline derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxy-3-morpholinoaniline was found. The following guidance is synthesized from safety data for structurally related aromatic amines and morpholinoaniline derivatives. Aromatic amines as a class of compounds can pose significant health risks, including toxicity and potential carcinogenicity, and are often readily absorbed through the skin.[1][2] It is imperative to handle this chemical with a high degree of caution and to conduct a thorough risk assessment specific to your laboratory conditions before use. This guide provides a framework for safe handling procedures and should be supplemented by consultation with a certified safety professional.

This document is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling 2-Methoxy-3-morpholinoaniline.

Understanding the Risks: The "Why" Behind the Precautions

Aromatic amines, the chemical class to which 2-Methoxy-3-morpholinoaniline belongs, are known for their potential to be absorbed through the skin, which can lead to systemic toxicity.[2] Structurally similar compounds are known to cause skin and eye irritation, and may be harmful if swallowed, inhaled, or in contact with the skin.[3][4][5] Therefore, the primary goal of the personal protective equipment (PPE) and handling protocols is to create a reliable barrier between the researcher and the chemical, preventing all routes of exposure.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize the risk of exposure. The following table summarizes the recommended PPE for handling 2-Methoxy-3-morpholinoaniline.

Protection Type Recommended Equipment Specification Examples
Eye and Face Protection Chemical safety goggles and a face shield.ANSI Z87.1 compliant; provides both impact and splash protection.[3]
Hand Protection Chemical-resistant gloves (double gloving is recommended).Nitrile, neoprene, or butyl rubber gloves.[1] Check manufacturer's compatibility charts for specific breakthrough times.
Body Protection Chemical-resistant lab coat or apron over long-sleeved clothing, and disposable coveralls if a higher risk of splashing exists.Made of materials resistant to chemical permeation.[3][6]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or in the event of a spill.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to ensure safety from the moment the chemical is handled until it is properly disposed of.

Preparation and Engineering Controls
  • Ventilation: All manipulations of 2-Methoxy-3-morpholinoaniline, including weighing and dilutions, must be performed in a properly functioning chemical fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: A spill kit containing absorbent materials suitable for chemical spills, appropriate neutralizing agents for amines (if deemed safe and applicable), and clearly labeled waste disposal bags must be available in the immediate vicinity.[1]

Donning PPE: The First Line of Defense

The following sequence should be followed when putting on PPE:

  • Lab Coat/Coveralls: Put on your lab coat or coveralls, ensuring complete coverage of your personal clothing.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Respirator (if required): If working outside a fume hood, perform a fit check for your respirator.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield for maximum protection against splashes.

  • Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of your lab coat.

Handling the Chemical
  • Pre-Use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • Dispensing: When dispensing the chemical, do so slowly and carefully to avoid creating dust or splashes.

  • Avoid Contamination: Be mindful of not touching your face, personal belongings, or any surfaces outside of the designated work area with your gloves.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step to prevent exposure. Follow this sequence:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat/Coveralls: Remove your lab coat or coveralls by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to protect both personnel and the environment.

  • Chemical Waste: All unused 2-Methoxy-3-morpholinoaniline and any solutions containing it must be disposed of as hazardous chemical waste.[3]

  • Contaminated Materials: All disposable PPE (gloves, coveralls), absorbent materials from spills, and any other items that have come into contact with the chemical must be placed in a clearly labeled, sealed container for hazardous waste disposal.[7]

  • Empty Containers: "Empty" containers may still contain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of according to your institution's guidelines.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of 2-Methoxy-3-morpholinoaniline.

cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood ppe_donning Don PPE prep_fume_hood->ppe_donning prep_emergency_equip Check Emergency Equipment prep_emergency_equip->ppe_donning prep_spill_kit Ready Spill Kit prep_spill_kit->ppe_donning handling_dispense Dispense Chemical ppe_donning->handling_dispense ppe_doffing Doff PPE disposal_waste Dispose of Chemical Waste ppe_doffing->disposal_waste disposal_contaminated Dispose of Contaminated Materials ppe_doffing->disposal_contaminated handling_experiment Perform Experiment handling_dispense->handling_experiment handling_experiment->ppe_doffing

Caption: Workflow for safe handling of 2-Methoxy-3-morpholinoaniline.

References

  • Benchchem. Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
  • Käfferlein, H. U., et al. (2002). Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. Occupational and Environmental Medicine, 59(10), 708–714. Available at: [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Morpholinoaniline.
  • Ossila. (2023). 3-Fluoro-4-morpholinoaniline - SAFETY DATA SHEET.
  • Shanghai Haohong Scientific Co., Ltd. (2025). Safety Data Sheet: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxy-5-(trifluoromethoxy)aniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: [4-(2-Morpholinoethoxy)phenyl]methylamine.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • CDN Isotopes. (n.d.). Safety Data Sheet: 2-Methoxy-d3-aniline-3,4,5,6-d4.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Ammonia Refrigeration PSM. (2020). Emergency Response & PPE.
  • BASF. (2023). Safety data sheet.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • Angene Chemical. (2025). Safety Data Sheet: 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.